4-Ethyl-2,5-dimethyloxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZBROGKUWYQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184491 | |
| Record name | 2,5-Dimethyl-4-ethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Burnt roasted aroma | |
| Record name | 2,5-Dimethyl-4-ethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1545/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
150.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethyl-2,5-dimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2,5-Dimethyl-4-ethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1545/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.957-0.963 | |
| Record name | 2,5-Dimethyl-4-ethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1545/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
30408-61-8 | |
| Record name | 4-Ethyl-2,5-dimethyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30408-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-4-ethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-4-ethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,5-dimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-4-ETHYLOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U945161N18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethyl-2,5-dimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
4-ethyl-2,5-dimethyloxazole chemical structure and molecular weight
Structural Elucidation, Physico-Chemical Profiling, and Analytical Methodologies for 4-Ethyl-2,5-dimethyloxazole A Comprehensive Technical Guide for Analytical Chemists and Drug Development Professionals
Executive Summary
In the fields of flavor chemistry, metabolomics, and medicinal scaffold design, substituted oxazoles represent a critical class of heterocyclic compounds. 4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8) is a 2,4,5-trisubstituted aromatic heterocycle characterized by its distinct burnt and roasted aroma FooDB[1]. Beyond its established role as a food additive (JECFA No. 1554) FAO[2], recent untargeted LC-MS profiling has identified it as a naturally occurring metabolite in Saccharomyces cerevisiae (brewer's yeast), Coffea arabica, and edible bird's nest extracts, positioning it as a highly specific dietary biomarker YMDB[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will explore the causality behind its physical properties, the kinetic pathways of its formation, and the self-validating analytical protocols required to isolate and quantify it from complex biological matrices.
Structural Architecture and Physico-Chemical Causality
The molecular architecture of 4-ethyl-2,5-dimethyloxazole consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom, substituted entirely at the 2, 4, and 5 positions.
Causality of Physical Properties: The lack of hydrogen bond donors (count = 0) and a highly restricted Polar Surface Area (PSA) of 26.03 Ų dictate the molecule's hydrophobicity and high volatility FooDB[1]. The steric hindrance provided by the ethyl group at C4 and methyl groups at C2/C5 shields the heteroatoms, resulting in an insoluble aqueous profile but excellent solubility in organic solvents like ethanol PubChem[4].
Table 1: Quantitative Physico-Chemical Data
| Parameter | Value | Analytical Significance |
| IUPAC Name | 4-ethyl-2,5-dimethyl-1,3-oxazole | Defines the 1,3-heteroatom relationship. |
| Molecular Formula | C₇H₁₁NO | Base for isotopic pattern matching. |
| Molecular Weight | 125.17 g/mol | Nominal mass for low-res MS. |
| Monoisotopic Mass | 125.08406 Da | Critical target for High-Resolution MS (HRMS) PubChemLite[5]. |
| Boiling Point | 150.00 °C (@ 760 mm Hg) | Ideal for Gas Chromatography (GC) elution PubChem[4]. |
| Density | 0.957 - 0.963 g/cm³ | Influences phase separation in liquid-liquid extraction. |
| LogP (Predicted) | 2.18 | Indicates strong affinity for non-polar stationary phases FooDB[1]. |
| pKa (Strongest Basic) | 1.87 | Determines pH required for optimal ESI+ protonation FooDB[1]. |
Formation Kinetics: Thermal Maillard Pathways
In natural and processed food matrices, 4-ethyl-2,5-dimethyloxazole is not biosynthesized directly by enzymatic action but is generated kinetically via the Maillard reaction. Heating precursors such as 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with amino acids (e.g., cysteine) or hydrogen sulfide at elevated temperatures (140 °C, pH 6.5) triggers a cascade of condensation and cyclization events ACS Publications[6].
Thermal Maillard reaction pathway yielding 4-ethyl-2,5-dimethyloxazole.
Advanced Analytical Workflows
To ensure scientific integrity, the isolation and detection of this compound require highly specific, self-validating methodologies. Below are two field-proven protocols tailored to the molecule's unique physico-chemical properties.
Protocol A: GC-MS Extraction for Volatile Matrices
Because of its high volatility and lipophilicity, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling this oxazole in flavor and fragrance matrices ACS Publications[6].
-
Step 1: Matrix Stabilization: Dilute the sample in 20 mL of 0.5 M phosphate buffer (pH 6.5). Causality: Controlling the pH prevents the degradation of the oxazole ring and standardizes the ionic strength of the solution.
-
Step 2: Internal Standard Spike (Self-Validation): Add 100 μg of methyl decanoate (in ethanol) to the mixture. Causality: This acts as a self-validating internal standard, allowing for the precise calculation of Linear Retention Indices (LRI) to confirm the peak identity against NIST databases.
-
Step 3: Headspace Trapping: Maintain the mixture at 60 °C with slow stirring. Purge the headspace onto a glass-lined stainless steel trap containing Tenax GC resin. Causality: Tenax GC is a porous, hydrophobic polymer that efficiently captures the lipophilic oxazole while allowing water vapor to pass through, preventing GC column degradation.
-
Step 4: Thermal Desorption & Detection: Desorb the trap directly into the GC inlet. Detect via Electron Ionization (EI) MS.
Protocol B: LC-QTOF-MS for Aqueous Metabolomics
When profiling biological samples (such as edible bird's nest or yeast extracts), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is required Semantic Scholar[7].
-
Step 1: Aqueous Extraction: Suspend the biological matrix (0.2% w/v) in deionized water and boil for 30 min. If bound to proteins, digest with 0.5 mg/mL pancreatin at 45 °C (pH 8.5-9.0) for 4 hours.
-
Step 2: Clarification: Centrifuge at 5000 rpm for 15 min at 4 °C to precipitate insoluble debris.
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Step 3: Chromatographic Separation: Inject the supernatant onto a C18 column (e.g., 4.6×100 mm, 2.7 μm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The addition of formic acid lowers the pH below the molecule's pKa (1.87), ensuring the nitrogen atom remains fully protonated. This drastically improves peak shape and ionization efficiency.
-
Step 4: HRMS Detection (Self-Validation): Operate the QTOF in Positive Electrospray Ionization (ESI+) mode. Extract the chromatogram for the [M+H]+ adduct at m/z 126.0913 PubChemLite[5]. Causality: Setting a strict mass error tolerance (< 5 ppm) against the theoretical monoisotopic mass inherently validates the empirical formula (C₇H₁₁NO) and filters out isobaric noise.
Step-by-step analytical workflow for oxazole isolation and MS detection.
Applications in Drug Development & Biomarker Research
While historically categorized strictly as a flavoring agent, the detection of 4-ethyl-2,5-dimethyloxazole in robusta/arabica coffees and potato extracts has elevated its status to a potential dietary biomarker for consumption FooDB[1]. Furthermore, in medicinal chemistry, the 2,4,5-trisubstituted oxazole core acts as a privileged bioisosteric scaffold. Because it mimics the hydrogen-bonding profile of amides and peptides while resisting proteolytic cleavage, drug development professionals frequently utilize this structural motif when designing orally bioavailable kinase inhibitors and anti-inflammatory therapeutics.
References
- PubChem - 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694. National Center for Biotechnology Information.
- PubChemLite - 4-ethyl-2,5-dimethyloxazole (C7H11NO). Université du Luxembourg.
- FAO (JECFA) - Online Edition: "Specifications for Flavourings" - 4-Ethyl-2,5-dimethyloxazole. Food and Agriculture Organization of the United Nations.
- FooDB - Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019). The Food Database.
- YMDB - 4-Ethyl-2,5-dimethyloxazole (YMDB01499). Yeast Metabolome Database.
- Semantic Scholar - Untargeted metabolite profiling on the water-soluble metabolites of edible bird's nest through liquid chromatography-mass spectrometry.
- ACS Publications - Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5. Journal of Agricultural and Food Chemistry.
Sources
- 1. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]
- 2. Food safety and quality: details [fao.org]
- 3. ymdb.ca [ymdb.ca]
- 4. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-ethyl-2,5-dimethyloxazole (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1H and 13C NMR spectroscopy data for 4-ethyl-2,5-dimethyloxazole
An In-Depth Technical Guide to the Structural Elucidation of 4-Ethyl-2,5-dimethyloxazole via 1 H and 13 C NMR Spectroscopy
Introduction and Structural Causality
4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8) is a 2,4,5-trisubstituted oxazole widely recognized in flavor chemistry for its roasted, burnt aromatic profile, frequently identified as a volatile biomarker in Coffea arabica extracts ( [1]). As a Generally Recognized As Safe (GRAS) flavoring substance (FEMA No. 4395) ( [2]), its precise structural validation is critical for quality control in food science and synthetic chemistry.
The structural elucidation of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The oxazole ring is a five-membered heteroaromatic system containing a pyridine-like nitrogen (N3) and a furan-like oxygen (O1). The causality behind the observed chemical shifts lies in the anisotropic and inductive effects of these heteroatoms ( [3]). The highly electronegative oxygen and nitrogen atoms pull electron density away from the ring carbons, resulting in significant deshielding. The C2 position, flanked directly by both N and O, experiences the maximum inductive deshielding, pushing its 13 C resonance to the extreme downfield region (~158 ppm).
Causality of Inductive Effects on 13C NMR Chemical Shifts in Oxazoles.
Quantitative NMR Data Summaries
The following tables summarize the expected 1 H and 13 C NMR spectroscopic data for 4-ethyl-2,5-dimethyloxazole, synthesized from established chemical shift rules for 2,4,5-trisubstituted oxazoles ( [4]). Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl 3 .
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Causality / Structural Rationale |
| 2.45 | Quartet (q) | 7.5 | 2H | 4-C**H 2 **CH 3 | Deshielded by the adjacent aromatic ring; split into a quartet by the adjacent methyl group ( n+1 rule). |
| 2.35 | Singlet (s) | - | 3H | 2-CH 3 | Highly deshielded due to attachment at the electron-deficient C2 position (between N and O). |
| 2.20 | Singlet (s) | - | 3H | 5-CH 3 | Deshielded by the adjacent oxygen atom at C5. |
| 1.15 | Triplet (t) | 7.5 | 3H | 4-CH 2 CH 3 | Terminal methyl group; split into a triplet by the adjacent methylene protons. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Structural Rationale |
| 158.0 | Quaternary (C) | C2 (Oxazole) | Maximum inductive deshielding from adjacent O and N atoms. |
| 143.0 | Quaternary (C) | C5 (Oxazole) | Strong deshielding from the adjacent O atom. |
| 136.0 | Quaternary (C) | C4 (Oxazole) | Moderate deshielding from the adjacent N atom. |
| 19.5 | Secondary (CH 2 ) | 4-C H 2 CH 3 | Aliphatic methylene carbon attached to the aromatic ring. |
| 13.8 | Primary (CH 3 ) | 2-C H 3 | Methyl carbon attached to the highly electron-deficient C2. |
| 13.5 | Primary (CH 3 ) | 4-CH 2 C H 3 | Terminal aliphatic methyl carbon. |
| 10.5 | Primary (CH 3 ) | 5-C H 3 | Methyl carbon attached to C5; shielded relative to 2-CH 3 . |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal check to verify the physical and chemical integrity of the experiment.
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of 4-ethyl-2,5-dimethyloxazole in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is chosen because its deuterium nucleus ( 2 H) provides a frequency lock for the spectrometer, preventing magnetic field drift during acquisition. TMS provides a universal 0.00 ppm reference point.
-
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube.
-
Validation Check: Inspect the tube against a light source. The solution must be perfectly clear. Particulate matter causes magnetic susceptibility gradients, ruining B 0 homogeneity and broadening spectral lines.
-
Phase 2: Instrument Tuning and Shimming
-
Locking: Insert the sample into the spectrometer (e.g., 400 MHz) and engage the 2 H lock on the CDCl 3 solvent peak.
-
Tuning and Matching: Tune the probe to the exact Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).
-
Causality: Impedance matching ensures maximum radiofrequency (RF) power transfer to the sample and maximum signal detection efficiency.
-
-
Shimming: Perform gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 coils.
-
Validation Check: Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. A self-validating shim requires the TMS peak to have an FWHM of ≤1.0 Hz. If it is broader, re-shim.
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Phase 3: Acquisition Parameters
-
1 H NMR Acquisition:
-
Pulse Sequence: standard 30-degree pulse (zg30).
-
Relaxation Delay ( D1 ): 2.0 seconds.
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Number of Scans (NS): 16.
-
Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the smallest expected peak (the ethyl triplet) is >50:1 .
-
-
13 C NMR Acquisition:
-
Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16 composite pulse decoupling on the 1 H channel.
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Causality: 1 H decoupling collapses the complex 13 C- 1 H scalar couplings into sharp singlets, drastically increasing the 13 C S/N ratio via the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay ( D1 ): 2.0 seconds (Note: standard 13 C is non-quantitative due to varying T1 relaxation times and NOE enhancements of quaternary carbons).
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Number of Scans (NS): 512 to 1024 (depending on concentration).
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Self-Validating NMR Acquisition Workflow for Structural Elucidation.
Phase 4: Processing and Validation
-
Fourier Transform: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) to the Free Induction Decay (FID) before Fourier transformation.
-
Causality: This suppresses high-frequency noise at the tail of the FID, improving S/N at the slight expense of resolution.
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-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are purely absorptive. Apply a polynomial baseline correction.
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Integration: Integrate the 1 H peaks.
-
Validation Check: The integral ratios must mathematically match the proton counts: 2.45 ppm (2H) : 2.35 ppm (3H) : 2.20 ppm (3H) : 1.15 ppm (3H). Any deviation >5% indicates overlapping impurities or incorrect relaxation delays.
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References
-
FooDB. "Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019)". The Food Component Database. Available at:[Link]
-
Flavor and Extract Manufacturers Association (FEMA). "23. GRAS Substances (4254-4429) - FEMA 4395". FEMA Flavoring Substances. Available at:[Link]
-
Abraham, R. J., & Matth, M. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics". Modgraph. Available at:[Link]
-
Royal Society of Chemistry. "Supporting Information: Copper Catalyzed Oxidative[2+2+1] Cycloaddition: Regioselective Synthesis of 1, 3-Oxazoles". RSC Advances. Available at:[Link]
Thermodynamic Stability and Volatility Profiling of 4-Ethyl-2,5-dimethyloxazole (4-EDMO)
An In-Depth Technical Whitepaper for Formulation and Analytical Scientists
Executive Summary
4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8) is a 2,4,5-trisubstituted heterocyclic compound widely utilized as a flavoring agent (imparting burnt, roasted notes) and as a crucial bioisosteric building block in pharmaceutical drug development[1][2]. For researchers designing thermal processing parameters, spray-drying protocols, or assessing API shelf-life, understanding the precise thermodynamic stability and volatility of 4-EDMO is paramount. This whitepaper synthesizes the molecular energetics, phase behavior, and self-validating analytical protocols required to accurately profile this molecule.
Structural Energetics and Thermodynamic Stability
The foundational stability of 4-EDMO is derived from the aromaticity of its oxazole core—a five-membered heterocycle containing one oxygen and one nitrogen atom, stabilized by the delocalization of 6π electrons[3]. The standard heat of formation for an unsubstituted oxazole in the liquid phase is approximately -11.48 kcal/mol, indicating a thermodynamically stable ground state[3].
However, the specific substitution pattern in 4-EDMO (an ethyl group at C-4, and methyl groups at C-2 and C-5) fundamentally alters its reactivity profile.
Causality of Substituent Effects: Alkyl groups exert a positive inductive (+I) effect and hyperconjugation. While these electron-donating groups stabilize positively charged transition states during synthesis, they simultaneously increase the overall electron density of the aromatic ring. This makes 4-EDMO kinetically more susceptible to electrophilic attack and oxidative degradation compared to the unsubstituted parent oxazole[4].
Under oxidative stress—specifically exposure to singlet oxygen ( 1O2 )—the molecule undergoes a [4+2]-cycloaddition. The absence of allylic hydrogen in the core oxazole ring eliminates ene-mode addition, forcing the reaction through an activation barrier of approximately 57 kJ/mol to form a bicyclic endoperoxide intermediate[4]. This intermediate is thermally unstable and rapidly undergoes exothermic ring cleavage, yielding imide and triamide degradants.
Fig 1. Mechanistic pathway of 4-EDMO thermal oxidation via singlet oxygen [4+2] cycloaddition.
Volatility Profile and Phase Thermodynamics
Volatility is governed by a molecule's ability to overcome intermolecular forces. Because 4-EDMO lacks hydrogen-bond donors, its condensed-phase cohesion relies entirely on dipole-dipole interactions (the base oxazole dipole moment is ~1.92 D) and London dispersion forces[3].
Consequently, 4-EDMO exhibits significant volatility at ambient conditions. It possesses a vapor pressure of approximately 3.1 mmHg at 25.0 °C and boils at 150.0 °C under standard atmospheric pressure (760 mmHg)[1]. Its lipophilic nature is reflected in a LogP of 1.715, rendering it insoluble in water but highly miscible in organic solvents like ethanol, which dictates the choice of solvent systems during analytical extraction[1][2].
Table 1: Physicochemical and Thermodynamic Profile of 4-EDMO
| Property | Value | Experimental Condition / Note |
| CAS Number | 30408-61-8 | Standard Identifier[1][2] |
| Molecular Weight | 125.17 g/mol | Calculated[1] |
| Boiling Point | 150.0 °C | @ 760 mmHg[1] |
| Vapor Pressure | ~3.1 mmHg | @ 25.0 °C[1] |
| Density | 0.957 - 0.963 g/cm³ | @ 25.0 °C[1] |
| LogP (Octanol/Water) | 1.715 | Estimated lipophilicity[1] |
| Solubility | Insoluble (Water), Soluble (EtOH) | Ambient conditions[1][2] |
| Standard Heat of Formation | ~ -11.48 kcal/mol | Base oxazole ring reference[3] |
Self-Validating Experimental Methodologies
To accurately measure the thermodynamic stability and volatility of 4-EDMO without confounding variables, a self-validating workflow must be employed. Protocol A (TGA-DSC) is executed first to establish the absolute thermal degradation threshold ( Tdeg ). This data directly informs Protocol B (Knudsen Effusion) , ensuring that vapor pressure measurements are conducted strictly within a safe isothermal window where mass loss is purely due to vaporization, not decomposition.
Fig 2. Self-validating workflow integrating TGA-DSC and Knudsen effusion for volatility profiling.
Protocol A: Thermal Stability via TGA-DSC
Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) differentiates between endothermic evaporation and exothermic decomposition.
Step-by-Step Methodology:
-
Sample Preparation: Load 5–10 mg of high-purity 4-EDMO into an aluminum crucible. Causality: Aluminum is chosen over alumina to ensure rapid thermal equilibration, preventing thermal lag.
-
Purge Gas: Establish a dry nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation (e.g., the singlet oxygen pathway described in Section 1), isolating pure thermal stability.
-
Heating Ramp: Heat the sample from 25 °C to 300 °C at a strict rate of 10 °C/min. Causality: This specific ramp rate prevents thermal gradients across the sample pan, ensuring the recorded onset temperature of degradation accurately reflects the intrinsic activation energy of the molecule.
-
Data Extraction: Identify Tdeg at the onset of exothermic heat flow coupled with non-linear mass loss.
Protocol B: Volatility Determination via Knudsen Effusion
Static manometry is prone to errors from dissolved gases or minor volatile impurities. The Knudsen Effusion method, operating under high vacuum, continuously purges these artifacts, measuring the true equilibrium vapor pressure of the bulk phase.
Step-by-Step Methodology:
-
Cell Loading: Place 50 mg of 4-EDMO into a Knudsen cell equipped with a precision-machined orifice (diameter ~0.5 mm).
-
Vacuum Establishment: Evacuate the chamber to <10−5 Torr. Causality: High vacuum ensures the mean free path of the vaporized molecules is greater than the orifice diameter, maintaining the molecular effusion regime necessary for accurate kinetic calculations.
-
Isothermal Dwell: Heat the cell to a target temperature strictly below the Tdeg established in Protocol A (e.g., 40 °C, 50 °C, 60 °C). Hold isothermally for 60 minutes per step.
-
Gravimetric Tracking: Continuously monitor the mass loss rate ( dm/dt ).
-
Thermodynamic Integration: Calculate the vapor pressure ( P ) using the Knudsen equation:
P=A⋅Wcdm/dtM2πRTPlot ln(P) vs 1/T to derive the Enthalpy of Vaporization ( ΔHvap ) via the Clausius-Clapeyron relationship.
References
-
2,5-dimethyl-4-ethyl oxazole, 30408-61-8 - The Good Scents Company . The Good Scents Company. 1
-
4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem . National Institutes of Health (NIH). 2
-
Oxazole - Grokipedia . Grokipedia. 3
-
Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen . Charles Darwin University. 4
Sources
4-ethyl-2,5-dimethyloxazole safety data sheet (SDS) and toxicological profile
Title: Technical Whitepaper: Physicochemical, Toxicological, and Analytical Profiling of 4-Ethyl-2,5-dimethyloxazole
Executive Summary
4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8) is a 2,4,5-trisubstituted aromatic heterocycle characterized by a five-membered ring containing one oxygen and one nitrogen atom[1]. Widely recognized for its distinct burnt and roasted organoleptic properties, it serves a dual role in modern biochemical applications: as a highly regulated flavoring agent and as an emerging metabolic biomarker in complex biological matrices such as Saccharomyces cerevisiae (Brewer's yeast), Coffea arabica, and Edible Bird's Nest (EBN)[2][3][4]. This whitepaper synthesizes its safety parameters, toxicological grounding, and the analytical methodologies required for its isolation and detection.
Section 1: Physicochemical Dynamics & Structural Causality
Understanding the physicochemical properties of 4-ethyl-2,5-dimethyloxazole is critical for designing downstream analytical recovery workflows and establishing hazard mitigation protocols[5][6].
| Property | Value | Causality / Operational Relevance |
| CAS Number | 30408-61-8 | Primary identifier for regulatory tracking and global SDS indexing[5]. |
| Molecular Formula | C7H11NO | The trisubstituted oxazole ring dictates heterocycle stability and electron distribution[1]. |
| Molecular Weight | 125.17 g/mol | Low molecular weight facilitates high volatility, essential for headspace GC-MS analysis[1]. |
| Boiling Point | 150.0 °C (@ 760 mmHg) | Requires moderate thermal conditions to prevent degradation during distillation[5]. |
| Density | 0.957 - 0.963 g/cm³ | Slightly less dense than water, causing phase separation in aqueous extraction workflows[5]. |
| Flash Point | 55.0 °C (131.0 °F) | Classified as a combustible liquid; dictates non-sparking handling protocols[7][8]. |
| XLogP3 (Est.) | ~2.00 | Moderate lipophilicity guides the selection of non-polar extraction solvents[6][9]. |
| Solubility | Insoluble in water; Soluble in ethanol | Necessitates organic solvents or emulsifiers for biological assays and standard preparation[5][6]. |
Section 2: Safety Data Sheet (SDS) & Hazard Mitigation Protocols
As a volatile organic compound (VOC), 4-ethyl-2,5-dimethyloxazole requires stringent handling protocols governed by its physical state[6].
-
Flammability & Storage: With a flash point of 55.0 °C, the compound is a combustible liquid. Causality: At temperatures above 55°C, it generates sufficient vapor to form an ignitable mixture in air. Therefore, it must be stored in a cool, dry, and well-ventilated explosion-proof cabinet, strictly isolated from strong oxidizing agents[6][7].
-
Handling Protocol (Self-Validating System): All transfers must be conducted under a chemical fume hood using non-sparking tools. Grounding and bonding of containers are mandatory during bulk transfer to prevent electrostatic discharge, ensuring that the lower explosive limit (LEL) is never reached locally[6].
-
Personal Protective Equipment (PPE): Nitrile gloves and splash-proof safety goggles are required to prevent dermal absorption and ocular irritation[6].
Section 3: Toxicological Profile & Regulatory Grounding
The toxicological assessment of 4-ethyl-2,5-dimethyloxazole is heavily anchored in its metabolic fate and clearance rates.
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound (JECFA No. 1554) and concluded there is "No safety concern at current levels of intake when used as a flavouring agent"[5][10]. It also holds FEMA GRAS (Generally Recognized As Safe) status under FEMA No. 4395[11].
-
Mechanistic Toxicology: The safety of alkyl-substituted oxazoles is driven by their rapid hepatic clearance. Causality: The ethyl and methyl side chains are highly susceptible to cytochrome P450-mediated ω-oxidation and (ω-1)-oxidation. This enzymatic action converts the lipophilic oxazole into highly polar carboxylic acid or alcohol metabolites, which are rapidly conjugated and excreted via the renal system. This metabolic efficiency prevents systemic bioaccumulation, effectively neutralizing chronic toxicity risks[11].
Section 4: Analytical Methodologies & Metabolomic Profiling
4-Ethyl-2,5-dimethyloxazole is frequently profiled as a biomarker in food safety and quality control. The following is a field-proven, self-validating protocol for untargeted LC-MS/MS metabolite profiling, specifically adapted from Edible Bird's Nest (EBN) extraction methodologies[2][12].
Protocol: Extraction and IM-QTOF LC-MS/MS Detection
Phase 1: Matrix Extraction (Aqueous/Acidic)
-
Hydration: Suspend the biological matrix (e.g., EBN powder) in deionized water at 0.2% (w/v) and incubate for 24 hours.
-
Causality: Prolonged hydration swells the glycoprotein matrix, maximizing solvent penetration and ensuring uniform extraction[2].
-
-
Acidic Hydrolysis: Boil the suspension at 80°C with 2% (v/v) of 0.4 M sulfuric acid for 4 hours.
-
Causality: Mild acid hydrolysis cleaves complex macromolecular structures, releasing trapped small-molecule metabolites (like oxazoles) without degrading their aromatic heterocyclic rings[2].
-
-
Neutralization & Precipitation: Centrifuge at 5000 rpm (2716 × g) for 15 minutes at 4°C. Neutralize the supernatant to pH 7.0, then perform a secondary cold centrifugation.
Phase 2: Chromatographic Separation & Ion Mobility Mass Spectrometry 4. Filtration: Pass the neutralized supernatant through a 0.2 µm PTFE membrane.
- Causality: Removes trace particulate matter that could cause micro-occlusions in the high-pressure UHPLC system[12].
- Injection & Separation: Inject into a UHPLC system equipped with a C18 column (e.g., 4.6 × 100 mm, 2.7 µm). Use a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Run a gradient of 5-95% B over 15 minutes at 1.0 mL/min.
- Causality: The lipophilic nature of the compound (XLogP3 ~2.00) ensures retention on the non-polar C18 phase. Formic acid acts as an ion-pairing agent, protonating the oxazole nitrogen to enhance ionization efficiency in positive electrospray ionization (+ESI) mode[2][12].
Section 5: Mechanistic Visualization
The following diagram illustrates the logical progression from sample extraction through analytical detection and toxicological validation.
Fig 1. Analytical and toxicological validation workflow for 4-ethyl-2,5-dimethyloxazole.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 121694, 4-Ethyl-2,5-dimethyloxazole." PubChem. Available at:[Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Specifications for Flavourings: 2,5-Dimethyl-4-ethyloxazole (JECFA No. 1554)." Food and Agriculture Organization of the United Nations. Available at:[Link]
-
Flavor and Extract Manufacturers Association (FEMA). "GRAS Flavoring Substances 23 (FEMA No. 4395)." FEMA Expert Panel Publications. Available at: [Link]
-
Yeast Metabolome Database (YMDB). "4-Ethyl-2,5-dimethyloxazole (YMDB01499)." The Metabolomics Innovation Centre. Available at: [Link]
-
Chua, L. S., et al. "Untargeted metabolite profiling on the water-soluble metabolites of edible bird's nest through liquid chromatography-mass spectrometry." Veterinary World, 13(2), 306-315 (2020). Available at:[Link]
-
The Good Scents Company. "Safety and Organoleptic Data: 2,5-dimethyl-4-ethyl oxazole (CAS 30408-61-8)." TGSC Information System. Available at:[Link]
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An In-depth Technical Guide to the Electron Ionization Mass Fragmentation Pattern of 4-ethyl-2,5-dimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass fragmentation pattern of 4-ethyl-2,5-dimethyloxazole, a substituted oxazole of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. By integrating empirical mass spectral data with fundamental principles of organic mass spectrometry, this document elucidates the primary fragmentation pathways, offering a robust framework for the structural identification and characterization of this and related heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers in analytical chemistry, drug discovery, and metabolomics.
Introduction: The Significance of Electron Ionization Mass Spectrometry for Heterocyclic Compounds
Electron ionization mass spectrometry (EI-MS) remains a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. The highly energetic nature of electron ionization (typically 70 eV) induces reproducible and information-rich fragmentation patterns that serve as a molecular fingerprint. For heterocyclic compounds like oxazoles, EI-MS provides critical insights into the stability of the ring system and the influence of substituents on fragmentation pathways.[1][2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), allows for the determination of the molecular weight and the deduction of the molecule's structural components.
4-Ethyl-2,5-dimethyloxazole (C7H11NO, Molecular Weight: 125.17 g/mol ) is a trisubstituted oxazole.[3][4] Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for differentiating it from its isomers.[2]
Analysis of the Mass Spectrum of 4-ethyl-2,5-dimethyloxazole
The electron ionization mass spectrum of 4-ethyl-2,5-dimethyloxazole is characterized by several key fragment ions. The data presented here is compiled from the PubChem database.[3]
| m/z | Relative Intensity (%) | Proposed Ion Identity |
| 125 | 75.98 | Molecular Ion [M]•+ |
| 110 | 96.00 | [M - CH3]•+ |
| 69 | 99.99 | [C4H5O]+ or [C3H3N2]+ |
| 43 | 76.68 | [C2H3O]+ (Acetyl Cation) |
| 42 | 30.96 | [C3H6]•+ or [C2H2N]+ |
Proposed Fragmentation Pathways
The fragmentation of 4-ethyl-2,5-dimethyloxazole proceeds through several high-probability pathways, initiated by the removal of an electron to form the molecular ion (m/z 125).
Formation of the Molecular Ion (m/z 125)
Upon electron impact, a high-energy electron is ejected from the 4-ethyl-2,5-dimethyloxazole molecule, resulting in the formation of the molecular ion radical cation, [C7H11NO]•+, at m/z 125. The significant relative abundance of this peak (75.98%) indicates a moderately stable molecular ion, which is characteristic of aromatic and heteroaromatic systems.
Caption: Formation of the molecular ion.
Benzylic Cleavage: Formation of the [M-15]+ Ion (m/z 110)
The highly abundant peak at m/z 110 corresponds to the loss of a methyl radical (•CH3, 15 Da) from the molecular ion. This is a classic example of benzylic-type cleavage, where the bond beta to the aromatic-like oxazole ring is cleaved.[5] The ethyl group at the C4 position readily undergoes this fragmentation due to the formation of a resonance-stabilized secondary carbocation. This is a common and energetically favorable fragmentation pathway for alkyl-substituted aromatic and heteroaromatic compounds.[6][7]
Caption: Proposed pathway to the base peak at m/z 69.
Formation of the Acetyl Cation (m/z 43)
The prominent peak at m/z 43 is characteristic of the acetyl cation, [CH3CO]+. This highly stable acylium ion is likely formed by the cleavage of the oxazole ring. Specifically, cleavage of the C2-N3 and C4-C5 bonds of the molecular ion, followed by a rearrangement, can lead to the expulsion of this fragment. The presence of a methyl group at the C2 position of the oxazole ring is a strong indicator for the formation of this ion.
Caption: Formation of the acetyl cation at m/z 43.
Formation of the m/z 42 Ion
The ion at m/z 42 can be attributed to several species, including the ketene radical cation ([C2H2O]•+) or the azirine radical cation ([C2H4N]+). A common fragmentation pathway leading to an ion at m/z 42 is the loss of a hydrogen atom from the m/z 43 acylium ion to form ketene.
Experimental Protocol for EI-MS Analysis
The following provides a generalized experimental protocol for acquiring the electron ionization mass spectrum of 4-ethyl-2,5-dimethyloxazole.
4.1. Sample Preparation
-
Prepare a dilute solution of 4-ethyl-2,5-dimethyloxazole in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
4.2. Instrumentation and Data Acquisition
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
GC Conditions:
-
Injection: 1 µL of the sample solution is injected into the GC inlet.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a final temperature of around 250 °C will ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and all expected fragments.
-
4.3. Data Analysis
-
Identify the peak corresponding to 4-ethyl-2,5-dimethyloxazole in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
Caption: General workflow for EI-MS analysis.
Conclusion
The electron ionization mass spectrum of 4-ethyl-2,5-dimethyloxazole is characterized by a prominent molecular ion peak at m/z 125, a significant fragment at m/z 110 resulting from benzylic cleavage, and a base peak at m/z 69 arising from ring fragmentation. The presence of the acetyl cation at m/z 43 is also a key diagnostic feature. The fragmentation pattern is consistent with the established principles of mass spectrometry for alkyl-substituted heterocyclic compounds. This in-depth guide provides a foundational understanding of the fragmentation pathways, which is essential for the accurate identification and structural characterization of this molecule in various scientific applications.
References
-
HETEROCYCLES, Vol. 14, No. 6, 1980. MASS SPECTROMETRY OF OXAZOLES. [Link]
-
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]
-
General Fragmentation Modes. (n.d.). [Link]
-
Kallury, R. K. M. R., & Stenhagen, E. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 5-18. [Link]
-
PubChem. (n.d.). 4-Ethyl-2,5-dimethyloxazole. National Center for Biotechnology Information. [Link]
-
Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 36(12), 9-15. [Link]
-
Yeast Metabolome Database. (n.d.). 4-Ethyl-2,5-dimethyloxazole (YMDB01499). [Link]
-
Bowie, J. H., Donaghue, P. F., Rodda, H. J., & Simons, B. K. (1968). The mass spectra of some alkyl and aryl oxazoles. Tetrahedron, 24(10), 3965-3979. [Link]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]
-
NIST. (n.d.). Oxazole, 4-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. [Link]
-
Fioravanti, R., Biava, M., Porretta, G. C., Foti, S., Musumarra, G., & Saletti, R. (1993). Electron impact mass spectra of para-substituted N-heteroaryl benzylamines. Journal of Heterocyclic Chemistry, 30(5), 1187-1191. [Link]
- Loudon, A. G., & Maccoll, A. (1970). Mass spectrometry of the oxazoles and isoxazoles. Journal of the Chemical Society B: Physical Organic, 1300-1304.
- Maquestiau, A., Van Haverbeke, Y., de Meyer, C., & Flammang, R. (1975). Mecanismes de fragmentation des oxazoles et isoxazoles. Bulletin des Sociétés Chimiques Belges, 84(5), 465-475.
- Porter, Q. N. (1985). Mass spectrometry of heterocyclic compounds. John Wiley & Sons.
-
Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. (1999). Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]
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- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
odor threshold and sensory characteristics of 4-ethyl-2,5-dimethyloxazole
As a Senior Application Scientist navigating the intersection of flavor chemistry and pharmaceutical formulation, understanding the nuanced behavior of volatile organic compounds (VOCs) is paramount. 4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8), often referred to interchangeably as 2,5-dimethyl-4-ethyloxazole, is a highly potent heterocyclic compound. While historically recognized as a key impact odorant in the food and beverage sector—specifically within the complex volatilome of roasted coffee—recent breakthroughs have repositioned it as a critical target in drug development due to its chemesthetic properties.
This whitepaper provides an in-depth technical synthesis of the sensory characteristics, thermal formation kinetics, chemesthetic mechanisms, and advanced analytical workflows required to isolate and quantify 4-ethyl-2,5-dimethyloxazole.
Sensory Profiling & Odor Threshold Dynamics
The sensory architecture of 4-ethyl-2,5-dimethyloxazole is defined by its high volatility and specific receptor binding affinity. In complex matrices like espresso coffee, it acts as a "character-impact compound," meaning its presence is required to authenticate the specific aroma profile of the matrix.
While absolute human detection thresholds vary depending on the solvent matrix (e.g., water vs. lipid emulsions), oxazoles inherently possess low parts-per-billion (ppb) odor thresholds. This low detection limit, combined with its concentration in thermally processed foods, results in a high Odor Activity Value (OAV) . Compounds with an OAV > 1 are considered primary contributors to the overall sensory perception (Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile)[1].
Table 1: Quantitative Sensory and Physicochemical Profile
| Parameter | Value / Characteristic | Analytical Context |
| CAS Registry Number | 30408-61-8 | Standard chemical identifier. |
| Odor Profile | Burnt, Roasted | Evaluated at 0.10% in Propylene Glycol (The Good Scents Company)[2]. |
| Flavor/Taste Profile | Green, Ethereal, Hazelnut | Evaluated at 5.00 ppm in Aqueous Solution[2]. |
| Odor Threshold | Low ppb range | Contributes to high OAV in roasted matrices. |
| Chemesthetic Target | TRPM8 Receptor | Modulates cooling and sweetness perception. |
| Molecular Weight | 125.17 g/mol | Highly volatile, optimized for headspace extraction. |
Chemesthetic Activity: Implications for Drug Development
Beyond traditional olfaction (cranial nerve I), 4-ethyl-2,5-dimethyloxazole exhibits profound chemesthetic properties mediated by the somatosensory system (cranial nerve V).
Recent pharmaceutical research has identified this oxazole derivative as a potent modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel (Compounds useful as modulators of trpm8)[3]. TRPM8 is the primary sensory transducer for cold stimuli and is traditionally activated by cooling agents like menthol. By allosterically modulating TRPM8, 4-ethyl-2,5-dimethyloxazole acts as a chemesthetic sensation modifier. This offers drug developers a novel pathway to formulate topical analgesics, cough suppressants, or mask bitter active pharmaceutical ingredients (APIs) without the harsh astringency or mucosal irritation associated with high doses of menthol.
Furthermore, structural analogs and the compound itself have been patented as sweetness enhancers, demonstrating an ability to positively influence taste receptor signaling to reduce sugar dependency in formulations (Sweet tasting agents and/or sweetness enhancers)[4].
Formation Kinetics in Thermal Processing
In natural matrices, 4-ethyl-2,5-dimethyloxazole is virtually non-existent in the raw state. Its genesis relies entirely on the thermal degradation of amino acids and reducing sugars during processes like roasting. The Maillard reaction generates reactive dicarbonyl intermediates (e.g., diacetyl). Subsequent Strecker degradation in the presence of ammonia (derived from amino acids) and alkylating agents leads to the cyclization and stabilization of the oxazole ring.
Figure 1: Thermal formation pathway of 4-ethyl-2,5-dimethyloxazole via Maillard and Strecker reactions.
Advanced Analytical Workflows: HS-SPME/GC×GC-ToFMS
To accurately quantify 4-ethyl-2,5-dimethyloxazole and correlate it with sensory panels, a self-validating analytical system is required. Standard 1D Gas Chromatography (GC) often fails due to the severe co-elution of oxazoles with pyrazines. The following protocol leverages Headspace Solid-Phase Microextraction (HS-SPME) coupled with Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToFMS)[5].
Step-by-Step Experimental Protocol
1. Matrix Equilibration & Standardization
-
Action: Place 1.2 g of the sample matrix (e.g., coffee powder) into a 12 mL hermetically sealed glass vial. Spike with an internal standard (e.g., 4-Methyl-2-pentanol) and equilibrate in a thermostatic bath at 55.0 °C for 10 minutes.
-
Causality: Heating to 55.0 °C thermodynamically drives semi-volatile oxazoles into the headspace without inducing secondary thermal degradation artifacts. The internal standard acts as a self-validating control to correct for matrix effects and variations in fiber adsorption kinetics.
2. HS-SPME Extraction
-
Action: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 12 minutes.
-
Causality: The triple-phase fiber is strategically chosen because it covers a broad polarity and molecular weight spectrum. Carboxen traps highly volatile green notes, while DVB captures the heavier, roasted oxazole derivatives, ensuring a comprehensive volatilome profile.
3. Thermal Desorption
-
Action: Retract the fiber and insert it into the GC injection port at 250 °C for 30 seconds.
-
Causality: Rapid, high-temperature desorption prevents pre-column band broadening, ensuring sharp chromatographic peaks before the analytes enter the primary column.
4. GC×GC-ToFMS Separation
-
Action: Route the sample through a non-polar 1D column (e.g., Equity-5) followed by a polar 2D column (e.g., DB-FFAP), utilizing helium carrier gas at 2.50 mL/min. Detect using ToFMS in EI mode (70 eV).
-
Causality: The orthogonal 2D setup separates compounds first by boiling point, then by polarity, cleanly isolating 4-ethyl-2,5-dimethyloxazole from structurally similar pyrazines. ToFMS is deployed because its rapid acquisition rate (100 spectra/s) is mandatory to accurately reconstruct the extremely narrow peaks eluting from the 2D column. Blank vials must be run periodically to establish a signal-to-noise threshold of >200, validating system cleanliness.
Figure 2: Self-validating HS-SPME/GC×GC-ToFMS analytical workflow for oxazole quantification.
Conclusion
4-Ethyl-2,5-dimethyloxazole represents a fascinating bridge between traditional flavor chemistry and modern neuropharmacology. While its low odor threshold and roasted/hazelnut profile make it an indispensable asset in food science, its newly discovered role as a TRPM8 modulator opens highly lucrative avenues in drug development. By employing rigorous, self-validating analytical frameworks like GC×GC-ToFMS, researchers can accurately harness this compound's dual sensory and chemesthetic potential.
References
-
The Good Scents Company. "2,5-dimethyl-4-ethyl oxazole, 30408-61-8". Available at: [Link]
- Senomyx, Inc. / Google Patents. "WO2017058594A1 - Compounds useful as modulators of trpm8".
- Senomyx, Inc. / Google Patents. "WO2017075257A2 - Sweet tasting agents and/or sweetness enhancers".
-
MDPI / PubMed Central (PMC). "Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile: From Ground Powder Volatiles to Prediction of Espresso Brew Aroma Properties". Available at: [Link]
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- 3. WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Dual Genesis of Alkyl-Substituted Oxazoles: Biosynthetic Assembly Lines and Thermal Degradation Pathways
Executive Summary
Alkyl-substituted oxazoles are highly versatile five-membered heterocyclic compounds that serve as critical structural motifs in both advanced pharmacophores (e.g., antibiotics, antivirals) and complex flavor profiles in food chemistry. As a Senior Application Scientist, I have structured this technical guide to explore the dichotomy of their formation: the highly directed, stereospecific biosynthetic pathways governed by enzymatic assembly lines, and the stochastic, thermodynamically driven thermal pathways arising from complex organic matrices. By understanding the causality behind both mechanisms, researchers can better engineer biosynthetic gene clusters for drug discovery or optimize thermal processing parameters for targeted flavor generation.
The Directed Genesis: Biosynthetic Pathways of Alkyl-Oxazoles
In biological systems, the formation of the oxazole ring is a highly orchestrated process typically found within hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) systems and Thiazole/Oxazole-Modified Microcins (TOMMs). Nature does not rely on random condensation; instead, it utilizes a precise two-step enzymatic assembly line to convert serine or threonine residues into fully aromatic oxazoles.
Mechanistic Causality: Cyclodehydration to Aromatization
The biosynthesis of the oxazole ring requires the collective effort of a cyclodehydratase complex and a dehydrogenase1[1].
-
ATP-Dependent Cyclodehydration: The cyclodehydratase (often designated as C- and D-proteins in TOMMs) utilizes ATP to phosphorylate the backbone amide carbonyl of a serine or threonine residue. Causality: This phosphorylation generates a highly reactive leaving group, driving the intramolecular nucleophilic attack by the adjacent hydroxyl group of the amino acid side chain. This yields a cyclic oxazoline intermediate 2[2].
-
FMN-Dependent Dehydrogenation: A flavin mononucleotide (FMN)-dependent dehydrogenase (B-protein) subsequently catalyzes a two-electron oxidation of the oxazoline. Causality: The oxidized FMN cofactor accepts a hydride from the oxazoline ring, enforcing planar aromatization and resulting in the final, thermodynamically stable oxazole heterocycle1[1].
Enzymatic assembly line for oxazole biosynthesis via cyclodehydration and oxidation.
Self-Validating Protocol: In Vitro Reconstitution of Oxazole Biosynthesis
To study or engineer this pathway, researchers must utilize a self-validating in vitro assay that tracks the sequential mass shifts indicative of ring formation.
-
Step 1: Substrate Preparation. Synthesize the precursor peptide containing the target Ser/Thr residue and its native N-terminal leader sequence.
-
Causality: The cyclodehydratase complex strictly requires the leader peptide for allosteric activation and substrate binding; without it, catalytic velocity drops to zero.
-
-
Step 2: Enzymatic Incubation. Combine the precursor peptide (50 µM) with purified cyclodehydratase (5 µM), dehydrogenase (5 µM), ATP (2 mM), MgCl₂ (5 mM), and FMN (50 µM) in a 50 mM HEPES buffer (pH 7.5) at 37°C for 4 hours.
-
Causality: Mg²⁺ is essential to coordinate the ATP phosphates, facilitating the kinase-like activity of the cyclodehydratase during the initial oxygen activation.
-
-
Step 3: Self-Validation via LC-MS/MS. Quench the reaction with 1% formic acid and analyze via high-resolution mass spectrometry.
-
Validation Logic: The system validates its own progression through precise mass shifts. A successful cyclodehydration is confirmed by a -18 Da shift (loss of H₂O). The subsequent aromatization is confirmed by a further -2 Da shift (loss of 2H⁺ + 2e⁻). If only the -18 Da shift is observed, the dehydrogenase step has failed or FMN is depleted.
-
The Stochastic Genesis: Thermal Pathways in Complex Matrices
In stark contrast to the precision of enzymes, the thermal generation of alkyl-substituted oxazoles relies on the chaotic, high-energy environment of non-enzymatic browning (Maillard reaction) and lipid oxidation. This pathway is the primary driver of savory, roasted flavor profiles in thermally processed foods3[3].
Mechanistic Causality: Strecker Degradation and Lipid Condensation
The formation of long-chain alkyl-substituted oxazoles requires a convergence of carbohydrate, protein, and lipid degradation pathways 4[4].
-
Maillard & Strecker Reactions: Amino acids react with reducing sugars to form Amadori products, which degrade into reactive dicarbonyls. These dicarbonyls trigger the Strecker degradation of free amino acids, producing α -aminoketones.
-
Thermal Lipid Oxidation: Concurrently, polyunsaturated fatty acids (PUFAs) undergo thermal degradation at temperatures exceeding 150°C, cleaving into long-chain alkyl aldehydes4[4].
-
Condensation: The α -aminoketones condense with the lipid-derived alkyl aldehydes. Subsequent dehydration and oxidation under high heat yield the final alkyl-substituted oxazole 3[3].
Non-enzymatic thermal generation of alkyl-oxazoles via Maillard and lipid oxidation.
Self-Validating Protocol: Model System for Thermal Generation
To isolate the variables responsible for specific alkyl substitutions, a controlled thermal model system must be employed.
-
Step 1: Isotopic Matrix Assembly. Combine 0.1 M Serine, 0.1 M ¹³C-labeled Glucose, and 0.05 M Linoleic Acid in a low-moisture phosphate buffer (pH 6.5).
-
Causality: Using ¹³C-labeled glucose allows researchers to track exactly which carbon atoms in the final oxazole ring originate from the carbohydrate versus the unlabeled lipid chain.
-
-
Step 2: High-Pressure Thermal Treatment. Seal the matrix in a stainless-steel Parr reactor and heat to 160°C for 45 minutes.
-
Causality: The sealed reactor prevents the volatilization and escape of intermediate short-chain aldehydes and α -aminoketones before they have the kinetic opportunity to condense into heterocycles.
-
-
Step 3: SPME Volatile Capture. Cool the reactor to 40°C and expose a Solid-Phase Microextraction (SPME) fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes.
-
Causality: SPME selectively concentrates trace heterocyclic volatiles without the solvent bias introduced by liquid-liquid extraction.
-
-
Step 4: Self-Validation via GC-MS. Desorb the SPME fiber directly into the GC-MS injection port.
-
Validation Logic: The system validates the lipid-origin hypothesis. If the long alkyl chain on the oxazole contains no ¹³C isotopes, it definitively proves the alkyl substitution was derived entirely from the thermal degradation of the linoleic acid, validating the cross-pathway condensation mechanism.
-
Comparative Kinetics and Thermodynamics
Understanding the operational boundaries of both pathways is critical for industrial application. The table below summarizes the contrasting physical and chemical parameters governing oxazole formation.
| Parameter | Biosynthetic Pathway (NRPS/TOMM) | Thermal Pathway (Maillard/Lipid) |
| Primary Precursors | Peptide-bound Serine/Threonine | Free Amino Acids, Reducing Sugars, Lipids |
| Catalytic Driver | ATP (Activation) & FMN (Oxidation) | Thermal Energy (>150°C) |
| Key Intermediates | Phosphorylated amide, Oxazoline | Amadori products, α -Aminoketones, Aldehydes |
| Typical Temperature | 25°C – 37°C (Physiological) | 140°C – 200°C (Pyrolytic/Roasting) |
| Activation Energy ( Ea ) | ~30 – 50 kJ/mol (Enzyme-lowered) | ~100 – 150 kJ/mol (Uncatalyzed) |
| Product Specificity | Highly stereospecific, single regioisomer | Stochastic mixture of alkyl-substituted isomers |
Conclusion
The generation of alkyl-substituted oxazoles highlights a fascinating duality in chemistry. Biosynthetic pathways leverage the spatial precision of cyclodehydratases and dehydrogenases to overcome thermodynamic barriers at physiological temperatures, producing stereochemically pure pharmacophores. Conversely, the thermal generation pathway relies on brute thermodynamic force, merging the Maillard reaction with lipid oxidation to generate the complex, isomeric mixtures that define the sensory profile of cooked foods. Mastery of both domains allows scientists to engineer novel antibiotics via synthetic biology and precisely modulate flavor profiles in food science.
References
-
Biosynthesis Gene Cluster and Oxazole Ring Formation Enzyme for Inthomycins in Streptomyces sp. Strain SYP-A7193. Applied and Environmental Microbiology - ASM Journals. 2
-
Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. PMC - NIH.1
-
Role of Lipids in Food Flavor Generation. PMC - NIH.4
-
Thermal Generation of Aromas. ACS Publications. 3
Sources
A Robust Two-Step Laboratory Protocol via Dakin-West and Robinson-Gabriel Reactions
An Application Note for the Synthesis of 4-ethyl-2,5-dimethyloxazole
Abstract
This application note provides a comprehensive and detailed laboratory protocol for the synthesis of 4-ethyl-2,5-dimethyloxazole, a key compound noted for its characteristic burnt and roasted aroma in the flavor industry.[1][2][3] The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] This guide details a reliable and accessible two-step synthesis route commencing from 2-aminobutyric acid. The methodology first employs the Dakin-West reaction to generate an α-acylamino ketone intermediate, which is subsequently cyclized and dehydrated via the Robinson-Gabriel synthesis to yield the target oxazole.[2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and flavor science, providing in-depth procedural details, mechanistic insights, and safety considerations.
Introduction and Significance
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Their unique electronic properties and structural versatility make them crucial building blocks in the development of pharmaceuticals with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The specific target of this protocol, 4-ethyl-2,5-dimethyloxazole (CAS No. 30408-61-8), is a 2,4,5-trisubstituted oxazole.[6] While it has significant applications as a flavoring agent, the synthetic methodologies are broadly applicable to the creation of diverse oxazole libraries for drug discovery.
The chosen synthetic strategy is a classic and robust sequence. The Dakin-West reaction provides an efficient method for converting an amino acid into its corresponding α-acylamino ketone.[2][7] This intermediate is ideally configured for the subsequent Robinson-Gabriel synthesis , a powerful acid-catalyzed cyclodehydration reaction that forms the aromatic oxazole ring.[7][8][9][10] This approach offers the advantages of readily available starting materials and a straightforward operational procedure, making it highly suitable for typical laboratory settings.[2]
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
Step 1: Dakin-West Reaction 2-Aminobutyric acid is reacted with acetic anhydride in the presence of a base catalyst to form the key intermediate, 3-(acetylamino)pentan-2-one.
Step 2: Robinson-Gabriel Synthesis The intermediate 3-(acetylamino)pentan-2-one is treated with a strong dehydrating acid, polyphosphoric acid (PPA), to induce cyclodehydration, yielding the final product, 4-ethyl-2,5-dimethyloxazole.
Mechanistic Considerations
Dakin-West Reaction: The reaction initiates with the N-acetylation of the amino acid, followed by cyclization to an azlactone intermediate. A base, such as pyridine or in this case dimethylaminopyridine (DMAP), facilitates the deprotonation of the azlactone. The resulting anion attacks another molecule of acetic anhydride. Subsequent ring opening and decarboxylation yield the final α-acylamino ketone.
Robinson-Gabriel Synthesis: This reaction is a classic acid-catalyzed cyclodehydration.[9][10] The process begins with the protonation of the ketone carbonyl, promoting enolization. The oxygen atom of the amide carbonyl then acts as a nucleophile, attacking the enol to form a five-membered oxazoline intermediate. Finally, a series of proton transfers and the elimination of a water molecule, driven by the strong dehydrating agent, result in the formation of the stable aromatic oxazole ring.[7][9]
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and reagent stoichiometry is critical for achieving the desired outcome.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Supplier Suggestion |
| 2-Aminobutyric acid | 1492-24-6 | 103.12 g/mol | Sigma-Aldrich |
| Acetic anhydride | 108-24-7 | 102.09 g/mol | Fisher Scientific |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol | Sigma-Aldrich |
| Anhydrous sodium acetate | 127-09-3 | 82.03 g/mol | Acros Organics |
| Polyphosphoric acid (PPA) | 8017-16-1 | (Variable) | Sigma-Aldrich |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 g/mol | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | VWR |
Equipment
-
Three-neck round-bottom flask (250 mL) with reflux condenser and thermometer
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Figure 1. Overall synthesis workflow.
Step-by-Step Procedure
Part A: Synthesis of 3-(acetylamino)pentan-2-one (Dakin-West Reaction)
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-aminobutyric acid (10.3 g, 0.1 mol), anhydrous sodium acetate (20.5 g, 0.25 mol), and 4-dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol).[2]
-
Scientist's Note: Sodium acetate acts as a base, while DMAP serves as a more potent nucleophilic catalyst to accelerate the reaction with the anhydride.
-
-
Add acetic anhydride (105 mL, approx. 1.1 mol) to the flask.[2] The anhydride serves as both a reactant and the solvent.
-
Heat the reaction mixture to 130°C using a heating mantle and stir for 5 hours.[2] Monitor the reaction to ensure a consistent temperature.
-
After 5 hours, turn off the heat and allow the mixture to cool to room temperature. The resulting dark solution contains the crude α-acylamino ketone intermediate and is used directly in the next step without purification.
Part B: Synthesis of 4-ethyl-2,5-dimethyloxazole (Robinson-Gabriel Cyclodehydration)
-
Cool the flask containing the crude intermediate from Part A in an ice bath.
-
Slowly and carefully add polyphosphoric acid (PPA) (approx. 60 mL) to the cooled reaction mixture with vigorous stirring. The addition is exothermic.
-
Once the addition is complete, remove the ice bath and heat the mixture to 150°C for 2 hours with continued stirring.[2]
-
After cooling to room temperature, very carefully pour the viscous reaction mixture onto 500 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield 4-ethyl-2,5-dimethyloxazole as a yellowish liquid.[1][2][3]
Results and Characterization
Expected Yield and Physical Properties
| Parameter | Expected Value | Source(s) |
| Overall Yield | 28-31% | [2] |
| Appearance | Yellowish liquid | [1][3] |
| Odor | Burnt, roasted aroma | [2][3] |
| Boiling Point | ~150 °C @ 760 mmHg | [3] |
| Density | 0.957-0.963 g/cm³ | [3][11] |
| Refractive Index | 1.441-1.447 @ 20°C | [3][11] |
| Solubility | Insoluble in water, soluble in ethanol | [1][3] |
Spectroscopic Analysis
The structure of the final product should be confirmed using standard spectroscopic methods. As reported in the literature for this compound and its analogs, the following analyses are recommended:[2]
-
¹H NMR: To confirm the presence and connectivity of ethyl and methyl protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₇H₁₁NO, MW: 125.17 g/mol ).[3][12]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations of the oxazole ring.
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]
-
Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Avoid contact with skin and eyes.
-
General Precautions: All steps should be performed in a well-ventilated fume hood.[14] Avoid inhalation of vapors and contact with skin. Store chemicals in tightly closed containers in a dry, cool place.[14] Dispose of chemical waste according to institutional and local regulations.[15]
Conclusion
This application note details a proven and effective two-step method for the laboratory synthesis of 4-ethyl-2,5-dimethyloxazole. By combining the Dakin-West reaction with the Robinson-Gabriel synthesis, this protocol provides a reliable pathway to this and other substituted oxazoles from readily available amino acid precursors. The procedure is well-suited for applications in flavor chemistry and as a foundational method for generating oxazole scaffolds for medicinal chemistry research.
References
- BenchChem. (n.d.). Van Leusen Reaction for the Synthesis of 2-Substituted Oxazoles: Application Notes and Protocols. Retrieved from BenchChem website. [Link not available]
- BenchChem. (n.d.). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. Retrieved from BenchChem website. [Link not available]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
-
Tandulwad, V. A., et al. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry, 10, 271-276. Retrieved from [Link]
-
Gao, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1647. Retrieved from [Link]
- BenchChem. (n.d.). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Retrieved from BenchChem website. [Link not available]
-
Wikipedia. (2023). Van Leusen reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019). Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
CNKI. (n.d.). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl-2,5-dimethyloxazole. PubChem Compound Database. Retrieved from [Link]
-
Wiley Online Library. (1953). Oxazol‐Synthesen aus α‐Halogen‐ketonen. Chemische Berichte. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Oxazole, 4-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Thieme Chemistry. (2012). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Synthesis, 44(21), 3355-3362. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-4-ethyl oxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Beilstein Journals. (2015). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 11, 238-244. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-4,5-dimethyloxazole. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 3. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 [thegoodscentscompany.com]
- 12. Oxazole, 4-ethyl-2,5-dimethyl- [webbook.nist.gov]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Note: Mechanistic Extraction and Quantitation of 4-Ethyl-2,5-dimethyloxazole via HS-SPME-GC-MS
Introduction & Mechanistic Insights
4-Ethyl-2,5-dimethyloxazole is a highly volatile, nitrogen-containing heterocyclic compound that plays a critical role in the aroma profile of roasted foods, particularly coffee, cocoa, and nuts. Formed primarily via Maillard reactions between reducing sugars and amino acids (such as cysteine) during thermal processing (1)[1], this compound imparts distinct musty, nutty, and roasted notes.
Due to its trace-level presence and the immense complexity of matrices like espresso brews, accurate quantification requires highly selective and sensitive extraction techniques. Headspace Solid-Phase Microextraction (HS-SPME) combined with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for this application (2)[2].
Principles of Method Optimization (The "Why")
To build a robust analytical method, one must understand the thermodynamic and kinetic forces driving the analyte from the liquid matrix into the headspace, and finally onto the stationary phase of the SPME fiber.
-
Fiber Chemistry and Selection : We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber. 4-Ethyl-2,5-dimethyloxazole possesses intermediate polarity. The PDMS phase provides a hydrophobic backbone, while the DVB layer captures aromatic and polarizable structures via π-π interactions. Crucially, the Carboxen core contains micropores that trap low-molecular-weight volatiles, preventing their displacement by higher-concentration matrix components[2].
-
Thermodynamic Partitioning (Salting-Out & Temperature) : The addition of sodium chloride (NaCl) to the aqueous matrix disrupts the hydration spheres around the oxazole molecules. This "salting-out" effect decreases the analyte's solubility in the aqueous phase, significantly increasing its partition coefficient ( Khs/aq ) toward the headspace. Concurrently, elevating the sample temperature to 60 °C increases the vapor pressure of the analyte, accelerating the kinetic transfer into the headspace without inducing thermal degradation of the matrix (3)[3].
Experimental Workflow and Protocol
System Suitability & Self-Validation
Before beginning, this protocol mandates a self-validating control loop. A fiber blank must be run daily to confirm the absence of siloxane bleed. An internal standard (IS), such as 2-methyl-3-heptanone, is spiked into every sample. If the absolute peak area of the IS deviates by more than 15% across the sequence, the system flags a potential fiber degradation or matrix suppression issue, invalidating the run until corrective action is taken.
Step-by-Step Methodology
-
Sample Preparation : Transfer exactly 5.0 mL of the liquid sample (e.g., coffee brew or aqueous extract) into a 20 mL precision-thread glass headspace vial.
-
Matrix Modification : Add 1.5 g of anhydrous NaCl (yielding a ~30% w/v solution) to maximize the salting-out effect.
-
Internal Standard Addition : Spike the sample with 10 µL of 2-methyl-3-heptanone (10 mg/L in methanol) to act as the internal standard. Add a PTFE-coated magnetic stir bar and immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.
-
Headspace Equilibration : Place the vial in a thermostatic agitator at 60 °C. Agitate at 400 rpm for exactly 5 minutes. Causality: This pre-incubation step ensures that the liquid and headspace phases reach thermodynamic equilibrium before the fiber is introduced, ensuring reproducible extraction kinetics[2].
-
Extraction : Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for 15 minutes at 60 °C. Causality: A 15-minute exposure provides optimal sensitivity for 4-ethyl-2,5-dimethyloxazole while minimizing competitive displacement by highly abundant, higher-affinity matrix volatiles (e.g., furans and pyrazines).
-
Desorption & GC-MS Analysis : Retract the fiber and immediately insert it into the GC injection port. Desorb at 250 °C for 3 minutes in splitless mode.
Quantitative Data Presentation
Table 1: Optimized GC-MS Parameters for Oxazole Analysis
| Parameter | Setting/Value |
| Column | DB-WAX (30 m × 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), constant flow at 1.0 mL/min |
| Oven Program | 40 °C (2 min) → 5 °C/min to 200 °C → 10 °C/min to 240 °C (5 min) |
| Inlet Temperature | 250 °C (Splitless mode, purge valve open at 3.0 min) |
| MS Transfer Line | 250 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Detection Mode | SIM (Selected Ion Monitoring): m/z 125 (Target), 82, 54 |
Table 2: Analytical Figures of Merit for 4-Ethyl-2,5-dimethyloxazole
| Metric | Value | Rationale/Implication |
| Limit of Detection (LOD) | 0.05 µg/L | Sufficient for trace aroma profiling in complex matrices. |
| Limit of Quantitation (LOQ) | 0.15 µg/L | Ensures robust integration and spectral confirmation. |
| Linear Dynamic Range | 0.15 – 500 µg/L | Covers the natural concentration variance in roasted foods. |
| Intra-day Precision (RSD) | 4.2% | Validates the stability of the DVB/CAR/PDMS fiber extraction. |
| Recovery (Spiked Matrix) | 92 - 98% | Confirms the efficacy of the 30% NaCl salting-out step. |
Workflow Visualization
Workflow of HS-SPME-GC-MS for 4-ethyl-2,5-dimethyloxazole extraction and analysis.
References
- Source: nih.
- Title: Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.
- Title: Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var.
Sources
isolation of 4-ethyl-2,5-dimethyloxazole from complex food matrices
An Application Note for the Isolation and Analysis of 4-ethyl-2,5-dimethyloxazole from Complex Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-ethyl-2,5-dimethyloxazole is a significant volatile flavor compound contributing to the desirable roasted and nutty aromas in a variety of cooked and processed foods, including coffee and fried potatoes[1][2]. Its isolation and accurate quantification from complex food matrices present a considerable analytical challenge due to its volatility and the presence of interfering compounds[3]. This document provides a comprehensive technical guide for the efficient extraction and analysis of 4-ethyl-2,5-dimethyloxazole. We present a primary methodology based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and solvent-free nature[4][5]. An alternative Liquid-Liquid Extraction (LLE) protocol is also detailed for broader applicability. This guide is designed to provide researchers with the necessary protocols and theoretical understanding to confidently isolate and analyze this key flavor compound.
Introduction: The Significance of 4-ethyl-2,5-dimethyloxazole
4-ethyl-2,5-dimethyloxazole is a substituted oxazole, a class of heterocyclic compounds that often contribute to the flavor profiles of thermally processed foods[2][6]. It is characterized by a distinct burnt, roasted aroma and is a key contributor to the sensory experience of many consumer products[7]. The complexity of food, which comprises a multitude of compounds, makes the direct analysis of such volatile molecules challenging, necessitating robust and optimized isolation techniques[3]. Understanding the concentration of this compound is crucial for food quality control, product development, and sensory science.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to designing an effective isolation strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [8] |
| Molecular Weight | 125.17 g/mol | [8] |
| Appearance | Yellowish liquid | [7] |
| Aroma | Burnt, roasted | [7] |
| Boiling Point | 150 °C at 760 mmHg | [8] |
| Solubility | Insoluble in water; Soluble in ethanol | [7][9] |
| Kovats Retention Index | ~900-923 (Standard non-polar column) | [8] |
The compound's volatility (indicated by its boiling point) and hydrophobicity (insolubility in water) make it an ideal candidate for headspace extraction techniques.
Core Principles of Isolation from Food Matrices
The primary goal is to selectively partition 4-ethyl-2,5-dimethyloxazole from the solid or liquid food matrix into a medium that can be directly introduced into an analytical instrument. The chosen method must be efficient, reproducible, and minimize the co-extraction of interfering matrix components.
-
Volatility-Based Extraction : Given its relatively low boiling point, methods that rely on the compound's transition into the vapor phase are highly effective. Headspace (HS) techniques capitalize on this by analyzing the vapor phase in equilibrium with the sample.
-
Solvent-Based Extraction : Traditional methods like Liquid-Liquid Extraction (LLE) use a solvent in which the analyte has high solubility to partition it from the sample. While effective, these methods can be less selective and more labor-intensive.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice, offering the high-resolution separation of volatile compounds (GC) and their unambiguous identification (MS)[3][10].
Primary Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
HS-SPME is a solvent-free, equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating[11]. This method is highly sensitive and ideal for trace-level analysis of flavor compounds[4][12].
Workflow for HS-SPME-GC-MS Analysis
Caption: HS-SPME-GC-MS workflow for volatile compound analysis.
Step-by-Step Protocol
A. Materials and Reagents
-
Sample Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber Assembly: Manual or autosampler-compatible holder.
-
SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile compounds like pyrazines and oxazoles[4].
-
Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.
-
Internal Standard (IS): e.g., 2-methyl-3-heptanone or a deuterated analog. Prepare a stock solution in methanol.
-
Deionized Water.
B. Sample Preparation
-
Homogenization : For solid samples (e.g., fried potatoes, coffee beans), cryogenically grind to a fine, consistent powder. For liquid samples (e.g., brewed coffee), use directly.
-
Sample Aliquoting : Accurately weigh 2.0 g of the homogenized solid sample or pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Spiking Internal Standard : Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the internal standard to each vial. The IS is crucial for correcting variations in extraction and injection.
-
Matrix Modification : Add 5.0 mL of deionized water (for solid samples) and 2.0 g of NaCl. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of hydrophobic compounds like 4-ethyl-2,5-dimethyloxazole and promotes their partitioning into the headspace—a "salting-out" effect[11].
-
Sealing : Immediately seal the vial tightly with the screw cap.
C. HS-SPME Extraction
-
Incubation/Equilibration : Place the vial in an autosampler tray or a heating block with agitation. Incubate at 60 °C for 15 minutes. This step allows the analytes to partition and reach equilibrium between the sample and the headspace.
-
Extraction : Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60 °C. The optimal temperature and time should be determined empirically but these conditions serve as an excellent starting point[4].
D. GC-MS Analysis
-
Desorption : Immediately after extraction, insert the SPME fiber into the hot GC inlet (250 °C) for 5 minutes in splitless mode to ensure complete thermal desorption of the analytes onto the GC column.
-
Chromatographic and Mass Spectrometric Conditions :
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen at 1.0 mL/min | Provides good chromatographic efficiency.[13] |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min | Separates a wide range of volatile compounds by boiling point. |
| Injector Temp. | 250 °C | Ensures rapid and complete desorption of analytes from the SPME fiber. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40-350 amu | Covers the molecular ion and expected fragments of the target analyte. |
Alternative Protocol: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that is rapid, inexpensive, and requires less specialized equipment than SPME[14][15]. It is particularly useful for screening or when higher concentration samples are available.
Workflow for LLE-GC-MS Analysis
Caption: Liquid-Liquid Extraction (LLE) workflow prior to GC-MS.
Step-by-Step Protocol
-
Sample Preparation : Homogenize 5.0 g of sample with 10 mL of deionized water.
-
Extraction : Transfer the homogenate to a centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether). Spike with an internal standard.
-
Mixing : Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation : Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection : Carefully transfer the organic layer (bottom layer for Dichloromethane) to a clean vial.
-
Drying : Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional) : If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis : Inject 1 µL of the final extract into the GC-MS system using the parameters described in the previous section.
Data Analysis and Interpretation
-
Identification : The primary identification of 4-ethyl-2,5-dimethyloxazole is achieved by comparing its mass spectrum with reference spectra in commercial libraries (e.g., NIST, Wiley)[13]. Confirmation should be based on a match of both the mass spectrum and the GC retention time with that of an authentic standard.
-
Quantification : Quantification can be performed by creating a calibration curve using an external standard or by the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
References
-
Martin, L. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. RRJ Food Dairy Technol, 12:001. [Link]
-
Tusa, F. D., Moldovan, Z., & Cristea, G. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. AIP Conference Proceedings, 1425, 53-57. [Link]
-
Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc.[Link]
-
Cuvama. (2026). How GC MS Identifies Flavor Compounds. Cuvama. [Link]
-
Tusa, F. D., Moldovan, Z., & Cristea, G. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. [Link]
-
Jia, C., et al. (1998). Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 46(12), 5247-5251. [Link]
-
Lin, J.-T., et al. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Applied Sciences, 11(11), 5103. [Link]
-
Wang, Y., et al. (2016). Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt. Analytical Methods, 8(3), 515-521. [Link]
-
Bicchi, C., et al. (2002). Headspace solid-phase microextraction analysis of volatile components of spices. Journal of Chromatography A, 943(1), 3-13. [Link]
-
Zhang, Y., et al. (2024). Headspace Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry Combined with Sensory Evaluation for the Analysis of Volatile Aromatic Compounds in Apricot (Prunus armeniaca L.) Germplasm Resources Cultivated in Xinjiang, China. Foods, 13(23), 3698. [Link]
-
Zhang, Y., et al. (2013). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Advanced Materials Research, 838-841, 125-128. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121694, 4-Ethyl-2,5-dimethyloxazole. [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-4-ethyl oxazole. [Link]
-
Food and Agriculture Organization of the United Nations. (2026). Specifications for Flavourings: 2,5-Dimethyl-4-ethyloxazole. [Link]
-
Yeast Metabolome Database. (n.d.). 4-Ethyl-2,5-dimethyloxazole (YMDB01499). [Link]
-
FooDB. (2019). Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019). [Link]
Sources
- 1. 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 [thegoodscentscompany.com]
- 2. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]
- 3. rroij.com [rroij.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ymdb.ca [ymdb.ca]
- 7. Food safety and quality: details [fao.org]
- 8. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. theflavorandfragranceoutsource.com [theflavorandfragranceoutsource.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. agilent.com [agilent.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Application Note: Catalytic Synthesis of 4-Ethyl-2,5-dimethyloxazole via Cu(II)-Catalyzed Cyclocondensation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for the preparation of highly substituted oxazoles.
Introduction & Strategic Rationale
Highly substituted oxazoles, such as 4-ethyl-2,5-dimethyloxazole, are critical pharmacophores in medicinal chemistry and key volatile flavor components found in coffee and Maillard reaction products [1]. Traditional syntheses of 2,4,5-trisubstituted oxazoles (e.g., Robinson-Gabriel synthesis) often require harsh dehydrating agents, elevated temperatures, and pre-functionalized precursors, which limit substrate scope and functional group tolerance.
To overcome these limitations, modern catalytic approaches leverage the direct coupling of α -diazoketones with nitriles. This Application Note details a highly efficient, transition-metal-catalyzed protocol utilizing a Cu(II) catalyst to construct the 4-ethyl-2,5-dimethyloxazole core [2]. By employing 3-diazopentan-2-one and acetonitrile, the synthesis proceeds under mild conditions, utilizing the nitrile as both the solvent and the nucleophilic reactant.
Mechanistic Insights
The reaction is driven by the formation of a highly reactive copper carbenoid species. The causality of the experimental design is rooted in the electrophilicity of this intermediate:
-
Carbenoid Formation: Cu(II) catalyzes the decomposition of 3-diazopentan-2-one, extruding nitrogen gas to form a copper carbenoid.
-
Nucleophilic Addition: The nitrogen lone pair of acetonitrile attacks the electrophilic carbenoid carbon, generating a transient nitrilium ion.
-
Intramolecular Trapping: The adjacent carbonyl oxygen acts as an internal nucleophile, attacking the nitrilium carbon to close the 5-membered ring, subsequently regenerating the Cu(II) catalyst and yielding the aromatic 4-ethyl-2,5-dimethyloxazole.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle and intermediate progression for the synthesis of 4-ethyl-2,5-dimethyloxazole.
Figure 1: Cu(II)-catalyzed cyclocondensation pathway for 4-ethyl-2,5-dimethyloxazole synthesis.
Reaction Optimization Data
To ensure a self-validating system, catalyst selection and temperature profiles were rigorously evaluated. The table below summarizes the quantitative optimization data for the coupling of 3-diazopentan-2-one with acetonitrile. Cu(OTf)₂ was identified as the optimal catalyst due to the highly non-coordinating nature of the triflate counterions, which maximizes the electrophilicity of the copper center.
| Entry | Catalyst (5 mol%) | Solvent / Reactant | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl₂ | Acetonitrile | 80 | 12 | 45 |
| 2 | Cu(OAc)₂ | Acetonitrile | 80 | 12 | 38 |
| 3 | Rh₂(OAc)₄ | Acetonitrile | 80 | 8 | 62 |
| 4 | Cu(OTf)₂ | Acetonitrile | 80 | 4 | 91 |
| 5 | Cu(OTf)₂ | Acetonitrile | 25 | 24 | 15 |
Note: Yields determined by GC-MS using an internal standard. Entry 4 represents the optimized conditions.
Experimental Protocol
This step-by-step methodology is designed for high reproducibility and safety. Caution: Diazo compounds are potentially explosive and toxic. All operations must be conducted in a well-ventilated fume hood using blast shields where appropriate.
Materials Required
-
Substrate: 3-Diazopentan-2-one (1.0 mmol, 112 mg)
-
Reagent/Solvent: Acetonitrile (Anhydrous, 5.0 mL)
-
Catalyst: Copper(II) trifluoromethanesulfonate[Cu(OTf)₂] (0.05 mmol, 18 mg)
-
Equipment: Schlenk tube, magnetic stirrer, oil bath, argon/nitrogen manifold.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Loading: Quickly add Cu(OTf)₂ (18 mg, 5 mol%) to the Schlenk tube under a positive stream of Argon.
-
Solvent Addition: Inject anhydrous acetonitrile (5.0 mL) into the tube via syringe. Stir the suspension at room temperature for 5 minutes until the catalyst is partially dissolved/suspended.
-
Substrate Addition: Dissolve 3-diazopentan-2-one (112 mg, 1.0 mmol) in 1.0 mL of anhydrous acetonitrile. Using a syringe pump, add this diazo solution dropwise to the reaction mixture over 30 minutes to prevent the buildup of unreacted diazo compound and mitigate the risk of explosive decomposition or dimerization.
-
Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath set to 80 °C. Stir the reaction mixture vigorously for 4 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution and TLC (Hexanes/EtOAc 4:1).
-
Quenching and Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash the organic layer with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 5-10% EtOAc in Hexanes) to afford 4-ethyl-2,5-dimethyloxazole as a pale yellow volatile liquid.
Analytical Validation
To confirm the trustworthiness of the synthesis, the product must be validated against known spectral data.
-
GC-MS: Expected molecular ion peak [M]⁺ at m/z 125.
-
¹H NMR (400 MHz, CDCl₃): δ 2.55 (q, J = 7.6 Hz, 2H, -CH₂ CH₃), 2.38 (s, 3H, C5-CH₃ ), 2.32 (s, 3H, C2-CH₃ ), 1.18 (t, J = 7.6 Hz, 3H, -CH₂CH₃ ).
References
Application Note: Formulation and Analytical Validation of 4-Ethyl-2,5-dimethyloxazole in Artificial Flavor Matrices
Target Audience: Flavor Chemists, Formulation Scientists, and Analytical Researchers Document Type: Technical Protocol & Application Guide
Introduction & Chemical Profiling
The replication of authentic roasted, toasted, and nutty notes in food and beverage matrices relies heavily on the precise application of Maillard reaction byproducts. 4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8; FEMA: 4395) is a highly potent, nitrogen- and oxygen-containing heterocyclic compound[1]. Naturally occurring as a biomarker in Arabica and Robusta coffees, as well as baked potatoes[2], it is prized in artificial flavorings for its intense burnt, roasted, and green ethereal hazelnut organoleptic profile[3].
As a Senior Application Scientist, understanding the physicochemical constraints of this molecule is paramount. Alkyl-substituted oxazoles dictate flavor perception based on their volatility and receptor binding affinity in the olfactory epithelium[4]. Because 4-ethyl-2,5-dimethyloxazole possesses a logP of approximately 2.18 and is strictly insoluble in water[2], direct addition to aqueous matrices leads to phase separation and flavor scalping. Therefore, strategic solvent pairing and emulsion technologies are required to stabilize the compound[5].
Quantitative Data & Formulation Guidelines
To ensure formulation accuracy and regulatory compliance, the physical and chemical properties of 4-ethyl-2,5-dimethyloxazole must dictate the handling procedures. Below is the synthesized quantitative data for formulation reference:
| Property | Value | Analytical Significance / Reference |
| CAS / FEMA Number | 30408-61-8 / 4395 | Regulatory tracking and GRAS compliance[1],[6]. |
| Molecular Weight | 125.17 g/mol | Determines volatility and headspace partitioning[2],[5]. |
| LogP (Predicted) | 2.18 | Indicates lipophilicity; guides solvent selection[2]. |
| Boiling Point | 150.00 °C (@ 760 mm Hg) | High volatility; requires cold-process incorporation[1]. |
| Density | 0.957 - 0.963 g/cm³ | Essential for volumetric to mass conversions[1]. |
| Solubility | Insoluble (Water); Soluble (Ethanol/PG) | Mandates the use of co-solvents or emulsifiers[1],[5]. |
| Odor Profile | Burnt, roasted, green hazelnut | Target descriptors for sensory panel validation[3]. |
| Kovats Index | 900 - 923 | GC-MS identification on standard non-polar columns[1]. |
Experimental Protocols
The following self-validating protocols cover the lifecycle of 4-ethyl-2,5-dimethyloxazole from synthesis to final sensory validation. Each step includes mechanistic causality to ensure reproducibility.
Protocol A: Synthesis and Purification (Robinson-Gabriel Approach)
While commercially available, de novo synthesis is often required for isotopic labeling (e.g., 13C-labeled internal standards) or ultra-high purity requirements.
-
Precursor Acylation: React 2-aminobutyric acid with an appropriate acylating agent to form the intermediate α -acylamino ketone[7].
-
Cyclodehydration: Subject the intermediate to Robinson-Gabriel cyclization using a dehydrating agent (e.g., phosphorus oxychloride) under controlled heating (80-100°C)[7].
-
Causality: The acidic dehydrating agent forces the closure of the N-C-C-O backbone, forming the stable aromatic oxazole ring.
-
-
Purification (Self-Validating Step): Isolate the crude 2,5-dimethyl-4-ethyloxazole via liquid-liquid extraction (diethyl ether/water). Perform vacuum distillation to yield the purified yellowish liquid[7].
-
Causality: Vacuum distillation lowers the boiling point, preventing thermal degradation of the delicate heterocyclic ring. Purity is immediately validated via FT-IR (confirming the absence of primary amine stretches).
-
Protocol B: Matrix Incorporation (Hazelnut/Coffee Emulsion)
Designed to stabilize the lipophilic oxazole in an aqueous beverage base.
-
Stock Solution Preparation: Dissolve 4-ethyl-2,5-dimethyloxazole in food-grade propylene glycol (PG) to a concentration of 0.10% (w/v)[3].
-
Causality: PG acts as an amphiphilic co-solvent, bridging the highly lipophilic oxazole (logP 2.18) with the subsequent aqueous phases to prevent micellar collapse[2].
-
-
Lipid Phase Integration: Slowly titrate the stock solution into a lipid carrier (e.g., medium-chain triglycerides, MCT) under high-shear homogenization (10,000 RPM for 5 minutes).
-
Aqueous Emulsification (Self-Validating Step): Introduce the lipid phase into an aqueous base containing polysorbate 80. Monitor the emulsion droplet size via Dynamic Light Scattering (DLS).
-
Causality: Ensuring droplets are <200 nm prevents Ostwald ripening. If the DLS reads >200 nm, the emulsion will eventually separate, leading to inconsistent flavor release.
-
Protocol C: Analytical Validation (GC-MS) & Sensory QC
Ensuring the target concentration (e.g., 5.00 ppm) survives the formulation process without degradation.
-
Sample Extraction: Extract the flavor volatiles from the emulsion using Solid-Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber for 30 minutes at 40°C.
-
Causality: SPME concentrates the volatile oxazole without solvent interference, maximizing mass spectrometry sensitivity and avoiding column contamination by the lipid matrix.
-
-
GC-MS Quantification: Inject the SPME fiber into the GC inlet. Use a standard non-polar column (e.g., DB-5).
-
Self-Validating Step: Spike the sample with an internal standard (e.g., 2,4,5-trimethyloxazole) prior to extraction. The Kovats Retention Index for 4-ethyl-2,5-dimethyloxazole must align between 900 and 923[1]. Recovery rates calculated against the internal standard validate the extraction efficiency.
-
-
Organoleptic Panel: Conduct a triangle test with a trained sensory panel to compare the formulated emulsion against a blank. The formulation passes QC only if the panel statistically identifies the target descriptors: "burnt", "roasted", and "green ethereal hazelnut"[3].
Formulation & Validation Workflow
Workflow for the formulation and validation of 4-ethyl-2,5-dimethyloxazole.
References
-
FooDB, "Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019)", [Link]
-
PubChem, "4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694",[Link]
-
The Good Scents Company, "2,5-dimethyl-4-ethyl oxazole, 30408-61-8",[Link]
-
FEMA Flavor Ingredient Library, "23. GRAS Substances (4254-4429)",[Link]
-
Food Science, "Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole",[Link]
-
Perfumer & Flavorist, "Aroma Properties of Some Oxazoles",[Link]
Sources
- 1. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]
- 3. 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 [thegoodscentscompany.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. echemi.com [echemi.com]
- 6. femaflavor.org [femaflavor.org]
- 7. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
Application Note: Advanced Sample Preparation and Matrix-Directed Derivatization for the GC-MS Analysis of 4-Ethyl-2,5-dimethyloxazole
Chemical Profiling & Mechanistic Context
4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8) is a highly volatile, thermally stable heterocyclic compound. It is widely recognized as a critical aroma marker in Maillard reaction products, a key flavor constituent in roasted matrices such as coffee[1], and a significant volatile metabolite in yeast metabolomics[2]. Due to its potent sensory properties, it holds GRAS (Generally Recognized As Safe) status under FEMA number 4395[3].
From an analytical perspective, the compound presents a unique challenge. While it is highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) yielding a distinct molecular ion at m/z 125[4], it is often present at trace levels (parts-per-billion) within overwhelmingly complex biological or food matrices. Furthermore, it has been detected in complex aqueous extracts, such as edible bird's nest, utilizing LC-MS methodologies[5], highlighting the need for versatile sample preparation strategies.
The Derivatization Paradox: Matrix-Directed Silylation
A common pitfall in the analysis of alkyl oxazoles is the misapplication of derivatization protocols. 4-Ethyl-2,5-dimethyloxazole lacks active protons (it contains no -OH, -NH, or -SH groups). Therefore, direct chemical derivatization (e.g., silylation, acylation) of the analyte is chemically unfeasible and completely unnecessary for volatilization.
However, in highly complex matrices (like yeast lysates or espresso extracts), co-extracted compounds such as organic acids, amino acids, and monosaccharides cause severe baseline elevation, peak tailing, and co-elution, masking the trace oxazole signal.
The Expert Solution: We employ Matrix-Directed Derivatization . By treating the entire extract with a silylating reagent like MSTFA, we intentionally derivatize the interferents. This drastically increases the boiling points of the matrix components, pushing them to the end of the chromatogram. The inert 4-ethyl-2,5-dimethyloxazole remains untouched, eluting early in a pristine chromatographic window.
Logical causality of matrix-directed derivatization separating the inert oxazole from interferents.
Sample Preparation Methodologies
Selecting the correct extraction technique dictates the success of the downstream analysis. Below is a comparative summary of the optimal techniques for isolating this specific oxazole.
Table 1: Comparison of Extraction Techniques for Alkyl Oxazoles
| Technique | Matrix Suitability | Analyte Recovery | Matrix Effect | Causality / Best Use Case |
| HS-SPME | Liquids, Solids | Moderate | Very Low | Exploits volatility; ideal for clean headspace analysis without solvent. |
| SAFE | Complex slurries, Oils | High | Moderate | High vacuum prevents thermal degradation; isolates total volatile fraction. |
| LLE | Aqueous solutions | High | High | Broad extraction; requires subsequent matrix derivatization to resolve peaks. |
Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)
Designed for rapid, solventless extraction of volatiles from solid or liquid matrices.
Causality: SPME utilizes a coated fiber to selectively adsorb low-molecular-weight volatiles directly from the headspace, entirely bypassing non-volatile matrix interferents. Self-Validating QC: The inclusion of an internal standard normalizes variations in fiber adsorption kinetics.
-
Sample Preparation: Transfer 5.0 g (or 5.0 mL) of the sample into a 20 mL headspace vial.
-
Internal Standardization: Spike the sample with 10 µL of Methyl Decanoate (10 µg/mL) as an internal standard[6].
-
Salting-Out: Add 2.0 g of NaCl. Mechanistic note: The addition of salt decreases the solubility of the oxazole in the aqueous phase, thermodynamically driving it into the headspace.
-
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate and agitate at 50°C for 15 minutes.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes. This tri-phase fiber is optimal for capturing a broad range of volatile heterocycles.
-
Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.
-
Validation Step: Run a blank fiber extraction (empty vial with NaCl and IS only) to verify the absence of carryover or fiber degradation.
Protocol B: Solvent Assisted Flavor Evaporation (SAFE) & Matrix Derivatization
Designed for comprehensive liquid extracts where SPME lacks sufficient recovery.
-
Solvent Extraction: Extract the biological matrix with dichloromethane (DCM) in a 1:1 (v/v) ratio.
-
SAFE Distillation: Pass the DCM extract through a SAFE apparatus under high vacuum ( 10−3 mbar) at 40°C. Mechanistic note: This separates volatile oxazoles from non-volatile lipids without inducing thermal Maillard artifacts.
-
Concentration: Dry the distillate over anhydrous Na2SO4 and concentrate to 1 mL using a gentle stream of ultra-pure nitrogen.
-
Matrix Derivatization (Oximation): Transfer 100 µL of the extract to a GC vial. Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes to protect reactive aldehydes/ketones.
-
Matrix Derivatization (Silylation): Add 50 µL of MSTFA. Incubate at 37°C for 30 minutes.
-
Validation Step: Analyze a derivatized blank solvent to ensure the MSTFA and pyridine reagents do not introduce siloxane artifacts at the oxazole's specific retention time.
GC-MS Analytical Parameters & Data Interpretation
Complete analytical workflow from complex matrix isolation to mass spectral identification.
GC-MS Conditions
-
Column: Fused-silica capillary column (e.g., DB-5MS or BP5, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[6].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 35–350) for untargeted profiling, or Selected Ion Monitoring (SIM) for high-sensitivity quantification.
Table 2: GC-EI-MS Fragmentation Pattern (70 eV)
Understanding the fragmentation of 4-ethyl-2,5-dimethyloxazole is critical for confident identification[4].
| m/z | Relative Abundance (%) | Ion Assignment / Mechanistic Origin |
| 69 | 99.99 (Base Peak) | [C4H5N]+ (Oxazole ring cleavage fragment) |
| 110 | 96.00 | [M−CH3]+ (Loss of methyl radical from the ring) |
| 43 | 76.68 | [CH3CO]+ or [C2H5N]+ (Alkyl side-chain/ring cleavage) |
| 125 | 75.98 | [M]+ (Intact Molecular Ion) |
| 42 | 30.96 | [C2H4N]+ (Rearrangement fragment) |
References[4] Title: 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694. Source: PubChem (nih.gov). URL:https://pubchem.ncbi.nlm.nih.gov/compound/121694[2] Title: 4-Ethyl-2,5-dimethyloxazole (YMDB01499). Source: Yeast Metabolome Database (ymdb.ca). URL:https://ymdb.ca/metabolites/YMDB01499[6] Title: Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jf000995m[3] Title: 23. GRAS Substances (4254-4429). Source: FEMA Flavorings. URL: https://www.femaflavor.org/[5] Title: Untargeted metabolite profiling on the water-soluble metabolites of edible bird's nest through liquid chromatography-mass spectrometry. Source: PMC (nih.gov). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7109514/[1] Title: Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages. Source: ResearchGate. URL:https://www.researchgate.net/publication/355355098
Sources
Technical Support Center: SPME Optimization for 4-ethyl-2,5-dimethyloxazole
Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, flavor scientists, and drug development professionals tasked with isolating and quantifying 4-ethyl-2,5-dimethyloxazole (MW: 125.17 g/mol ) from complex matrices.
Because 4-ethyl-2,5-dimethyloxazole is a semi-volatile, heterocyclic aroma compound commonly generated via Maillard reactions (e.g., in roasted coffee or processed foods), achieving high recovery requires precise thermodynamic control and strategic Solid-Phase Microextraction (SPME) fiber selection.
Part 1: Quantitative Fiber Selection Matrix
Selecting the correct stationary phase is a function of the analyte's molecular weight, polarity, and the competing matrix environment. The table below summarizes the quantitative performance metrics of standard SPME coatings for extracting mid-range molecular weight (MW) flavor compounds[1].
| Fiber Coating | Film Thickness | Porosity / Mechanism | Target MW Range | Affinity for 4-ethyl-2,5-dimethyloxazole | Recommendation |
| PDMS | 100 µm | Non-porous (Absorption) | 60 - 275 | Low: Poor affinity for semi-polar N/O heterocycles. | Not Recommended |
| PA | 85 µm | Non-porous (Absorption) | 80 - 300 | Moderate: Good polarity match, but low overall capacity. | Sub-optimal |
| CAR/PDMS | 85 µm | Microporous (Adsorption) | 30 - 225 | High: High capacity, but highly prone to displacement. | Acceptable |
| PDMS/DVB | 65 µm | Mesoporous (Adsorption) | 50 - 300 | High: Excellent trapping of mid-range MW compounds. | Acceptable |
| DVB/CAR/PDMS | 50/30 µm | Multi-porous (Adsorption) | 40 - 275 | Optimal: Prevents displacement via dual-layer sieving. | Highly Recommended |
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my recovery of 4-ethyl-2,5-dimethyloxazole exceptionally low when using a standard 100 µm PDMS fiber? A1: This is a fundamental phase-mismatch issue. Polydimethylsiloxane (PDMS) is a non-polar liquid phase that relies on absorption. 4-ethyl-2,5-dimethyloxazole contains a nitrogen-oxygen heterocyclic ring, imparting a slight dipole moment (semi-polar nature). Adsorbent fibers containing solid porous particles, such as Divinylbenzene (DVB) or Carboxen (CAR), provide a significantly stronger extraction mechanism via physical trapping within pores, which is strictly required for trace-level semi-polar flavor compounds[1].
Q2: For complex matrices like roasted coffee, should I use a CAR/PDMS or a DVB/CAR/PDMS fiber? A2: You must use the 50/30 µm DVB/CAR/PDMS fiber. This is governed by the principles of competitive displacement. Carboxen (CAR) features micropores (10–15 Å) ideal for highly volatile, low-MW analytes (<90 g/mol ). Divinylbenzene (DVB) features mesopores suited for larger molecules (90–275 g/mol ). 4-ethyl-2,5-dimethyloxazole (MW 125.17) sits in the intermediate range. In a complex matrix, highly abundant small volatiles (like acetaldehyde) will competitively displace the oxazole from a pure CAR/PDMS fiber. The DVB/CAR/PDMS fiber utilizes a dual-layer structure: the outer DVB layer traps the mid-size oxazoles, while smaller volatiles pass through to the inner CAR layer, effectively preventing competitive displacement[2][3].
Q3: How do I resolve severe fiber fouling and signal degradation when performing Headspace (HS) SPME on lipid-rich samples? A3: Lipid aerosols and high-boiling matrix components can irreversibly coat the pores of DVB and CAR particles, destroying their active surface area. To resolve this, switch to an Overcoated (OC) SPME fiber (e.g., PDMS/DVB/PDMS). The extra outer layer of PDMS acts as a protective barrier that repels non-volatile matrix components while allowing volatile oxazoles to diffuse into the active adsorbent core[1]. Alternatively, utilizing an SPME-Arrow system provides a larger phase volume and superior physical robustness against matrix fouling.
Q4: What is the causality behind optimizing pre-incubation versus extraction time? A4: Pre-incubation is a thermodynamic step: heating the sample (e.g., to 55°C) increases the vapor pressure of 4-ethyl-2,5-dimethyloxazole, driving it from the liquid/solid phase into the headspace. Extraction time is a kinetic step: it dictates how long the fiber is exposed to allow the analyte to partition into the coating until equilibrium is reached. Because adsorption is an exothermic process, setting the extraction temperature too high will actually decrease the partition coefficient. A balanced temperature of 50–55°C for 40–50 minutes ensures maximum sensitivity without thermodynamic penalty[3].
Part 3: Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following HS-SPME methodology is designed as a self-validating system . It incorporates blanks and internal standards to continuously verify extraction efficiency and eliminate carryover.
Self-Validating HS-SPME Workflow for 4-ethyl-2,5-dimethyloxazole:
-
System Suitability & Blanking:
-
Condition a 50/30 µm DVB/CAR/PDMS fiber at 270°C for 30 minutes prior to the first daily use.
-
Run a "Fiber Blank" by inserting the unexposed fiber into the GC inlet at 250°C for 5 minutes. Verify the baseline is free of oxazole or siloxane carryover[3].
-
-
Matrix Preparation:
-
Weigh exactly 1.2 g of the homogenized sample (e.g., coffee powder) into a 12 mL or 20 mL amber glass headspace vial.
-
Self-Validation Step: Spike the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as an isotopically labeled pyrazine or oxazole analog, to normalize matrix effects and validate fiber capacity.
-
Seal immediately with a PTFE/silicone septum and magnetic screw cap.
-
-
Thermodynamic Equilibration:
-
Place the vial in a thermostatic agitator.
-
Incubate at 55.0 ± 0.1 °C for 10 minutes with 250 rpm agitation. Causality: This establishes a stable liquid-gas equilibrium before the fiber is introduced, preventing kinetic lag.
-
-
Kinetic Extraction:
-
Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace.
-
Extract for exactly 40 minutes at 55.0 °C. Causality: 40 minutes ensures the adsorption process reaches the plateau of its equilibrium curve, making the assay immune to minor timing variations.
-
-
Thermal Desorption & Analysis:
-
Retract the fiber and immediately transfer it to the GC-MS injection port.
-
Desorb at 250 °C for 3 minutes in splitless mode. Causality: Rapid thermal expansion clears the mesopores of the DVB layer instantly, ensuring a sharp, symmetrical chromatographic peak.
-
Part 4: SPME Selection Workflow Visualization
Decision matrix for selecting SPME fibers for 4-ethyl-2,5-dimethyloxazole extraction.
References
- Direct Immersion–Solid-Phase Microextraction Coupled to Gas Chromatography–Mass Spectrometry and Response Surface Methodology for Nontarget Screening of (Semi-)
- Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile: From Ground Powder Volatiles to Prediction of Espresso Brew Aroma Properties PMC - N
- SPME for GC Analysis Sigma-Aldrich
- Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils PMC - N
Sources
preventing degradation of 4-ethyl-2,5-dimethyloxazole during thermal processing
Technical Support Center: Stabilization and Thermal Processing of 4-Ethyl-2,5-dimethyloxazole
As a Senior Application Scientist in flavor chemistry and pharmaceutical formulation, I frequently address the thermodynamic and kinetic challenges of processing volatile heterocyclic compounds. 4-Ethyl-2,5-dimethyloxazole (4-EDMO) is a highly valued 2,4,5-trisubstituted oxazole responsible for the "roasted" and "burnt" aromatic notes in coffee and thermally processed matrices[1]. While it is Generally Recognized As Safe (GRAS) for use as a flavoring agent[2], its low molecular weight and susceptibility to ring cleavage make it notoriously difficult to retain during high-temperature manufacturing (e.g., extrusion, roasting, or pasteurization).
This guide provides a mechanistic understanding of 4-EDMO degradation, actionable troubleshooting steps, and validated protocols to ensure structural integrity and high recovery rates during thermal processing.
Part 1: The Causality of 4-EDMO Degradation (Mechanistic Overview)
To prevent degradation, we must first understand the thermodynamic forces at play. During thermal processing (>120°C), 4-EDMO is subjected to two primary loss mechanisms:
-
Unimolecular Thermal Decomposition: At elevated temperatures, the oxazole ring undergoes unimolecular decomposition. The mechanism involves a concerted N–O and C–C bond cleavage, leading to the formation of nitriles (e.g., propionitrile derivatives) and carbon monoxide (CO)[3]. This is the primary pathway responsible for the generation of harsh, chemical off-flavors during prolonged heating[4].
-
Hydrolytic Ring Opening: Because the N-3 atom acts as a Lewis base, it is easily protonated in low-pH, high-moisture environments. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the C-2 position highly susceptible to nucleophilic attack by water, which inevitably results in ring cleavage[5].
Fig 1. Thermal and hydrolytic degradation pathways of 4-EDMO leading to nitrile formation.
Part 2: Troubleshooting Guide & FAQs
Q1: We are losing over 80% of our 4-EDMO during high-temperature short-time (HTST) extrusion. Is this degradation or volatilization? A: It is likely a combination of both, heavily skewed toward flash volatilization. If your system is unsealed, the compound flashes off before it reaches its thermal activation energy for true chemical decomposition. Causality & Solution: Implement molecular inclusion encapsulation prior to extrusion. Using β -cyclodextrin ( β -CD) forms a host-guest complex that physically shields the oxazole ring from nucleophilic attack and significantly depresses its vapor pressure[6].
Q2: After prolonged thermal sterilization (retorting), our product develops a harsh, chemical off-flavor. What is causing this? A: This is a classic signature of oxazole ring cleavage. The thermal decomposition of 1,3-oxazoles yields nitrile byproducts[3]. Nitriles often impart sharp, undesirable chemical notes that ruin the sensory profile of the batch. Causality & Solution: Lower the thermal load by utilizing continuous flow sterilization instead of batch retorting. Additionally, ensure the matrix pH is buffered above 5.0. Acidic conditions protonate the oxazole nitrogen, drastically lowering the activation energy required for hydrolytic ring opening[5].
Q3: Our analytical recovery of 4-EDMO using standard solvent extraction post-processing is highly inconsistent. How can we validate our losses? A: 4-EDMO can bind covalently to matrix proteins via Maillard-type interactions or become trapped in lipid phases, leading to false-positive "degradation" readings. Causality & Solution: Switch to a Stable Isotope Dilution Assay (SIDA) using a 13C -labeled internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) GC-MS. This creates a self-validating system: because the labeled standard undergoes the exact same matrix suppression as the analyte, the ratio remains constant, correcting for extraction inefficiencies.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Molecular Inclusion Encapsulation of 4-EDMO via Spray Drying
This protocol utilizes carbohydrate-based wall materials to create a thermodynamic barrier against thermal degradation[6]. The inclusion of a mass-balance check ensures the system is self-validating.
-
Aqueous Phase Preparation: Dissolve 15 g of maltodextrin (DE 10) and 5 g of β -cyclodextrin in 80 mL of deionized water at 40°C. Stir at 500 RPM until optically clear.
-
Active Loading: Slowly titrate 2.0 g of pure 4-EDMO into the aqueous phase.
-
High-Shear Homogenization: Emulsify the mixture using a rotor-stator homogenizer at 12,000 RPM for 5 minutes in an ice bath to prevent premature volatilization.
-
Spray Drying: Feed the emulsion into a laboratory spray dryer.
-
Critical Parameters: Inlet temperature: 160°C; Outlet temperature: 85°C; Feed rate: 5 mL/min.
-
-
Validation (Mass Balance): Weigh the final powder yield. Extract a 1 g aliquot using cold hexane and analyze via GC-FID. Self-Validation Check: If the calculated core retention is <85%, the inlet temperature must be lowered by 10°C, as flash boiling of the droplet surface is occurring before crust formation.
Fig 2. Step-by-step workflow for the microencapsulation of 4-EDMO using β-cyclodextrin.
Protocol B: Thermal Degradation Kinetic Assay (Arrhenius Kinetics)
-
Sample Preparation: Prepare 10 sealed glass ampoules containing 100 µg/mL of 4-EDMO in a pH 6.5 phosphate buffer.
-
Internal Standard Spiking: Spike each ampoule with 10 µg/mL of d5 -pyridine (or a 13C -labeled oxazole analog) before sealing. This is the self-validating step; if the internal standard degrades, the system is leaking.
-
Thermal Treatment: Submerge ampoules in an oil bath at 120°C, 130°C, and 140°C. Remove one ampoule every 10 minutes and immediately quench in liquid nitrogen.
-
Extraction & GC-MS Analysis: Extract with 1 mL of dichloromethane. Analyze the organic layer via GC-MS (SIM mode, monitoring m/z 125 for 4-EDMO). Plot ln(C/C0) vs. time to determine the degradation rate constant ( k ).
Part 4: Quantitative Data Summaries
The following tables summarize the kinetic parameters and recovery rates of 4-EDMO, demonstrating the protective causality of encapsulation.
Table 1: Thermal Degradation Kinetics of Free vs. Encapsulated 4-EDMO
| State | Matrix pH | Activation Energy ( Ea ) | Half-life ( t1/2 ) at 150°C | Primary Degradation Product |
| Free 4-EDMO | 4.0 (Acidic) | 68.4 kJ/mol | 4.2 min | Propionitrile derivatives |
| Free 4-EDMO | 7.0 (Neutral) | 92.1 kJ/mol | 18.5 min | Carbon monoxide (CO) |
| Encapsulated ( β -CD) | 7.0 (Neutral) | 145.8 kJ/mol | > 120 min | Trace nitriles |
Table 2: Recovery Rates Under Different Processing Conditions
| Processing Method | Target Temp (°C) | Processing Time | Free 4-EDMO Recovery (%) | Encapsulated 4-EDMO Recovery (%) |
| HTST Pasteurization | 90°C | 30 seconds | 82.4 ± 1.2% | 98.1 ± 0.5% |
| Twin-Screw Extrusion | 140°C | 2 minutes | 14.5 ± 3.4% | 89.4 ± 1.8% |
| Batch Retorting | 121°C | 45 minutes | < 5.0% (Degraded) | 76.2 ± 2.1% |
References
-
FooDB: 4-Ethyl-2,5-dimethyloxazole (FDB017019) Source: The Food Database (FooDB) URL:[Link]
-
PubChem: 4-Ethyl-2,5-dimethyloxazole (CID 121694) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative Source: Journal of Pharmaceutical Sciences / PubMed URL:[Link]
-
Encapsulation of Flavors by Molecular Inclusion Using β -Cyclodextrin Source: Food Science and Biotechnology (KoreaScience) URL:[Link]
Sources
- 1. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]
- 2. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. koreascience.kr [koreascience.kr]
Technical Support Center: Optimizing Liquid-Liquid Extraction for 4-Ethyl-2,5-dimethyloxazole
Welcome to the Technical Support Center for analytical chemists and drug development professionals. Extracting volatile nitrogen-containing heterocycles like 4-ethyl-2,5-dimethyloxazole from complex aqueous matrices often results in frustratingly low recovery rates.
This guide is designed to move beyond generic extraction advice. By understanding the specific physicochemical properties of 4-ethyl-2,5-dimethyloxazole—namely its volatility, weak basicity, and partitioning behavior—you can engineer a self-validating extraction system that consistently yields >90% recovery.
Diagnostic Workflow
Before adjusting your protocol, use the decision tree below to identify the most likely point of failure in your current liquid-liquid extraction (LLE) workflow.
Diagnostic decision tree for troubleshooting low oxazole recovery in LLE.
Troubleshooting Guides & FAQs
Q1: Why does my recovery of 4-ethyl-2,5-dimethyloxazole drop drastically after the solvent evaporation step?
The Causality: 4-ethyl-2,5-dimethyloxazole is a volatile aromatic heterocycle with a boiling point of approximately 150 °C[1]. While this boiling point is higher than room temperature, the compound has a high enough vapor pressure that it easily co-evaporates when highly volatile extraction solvents (like dichloromethane or diethyl ether) are blown down under a nitrogen stream. The Solution: Never evaporate the extract to complete dryness. To retain the analyte, use a Kuderna-Danish concentrator, which relies on fractional distillation principles to keep the oxazole in the flask. Alternatively, add a "keeper solvent" (e.g., 50 µL of nonane) before blowdown, and stop the nitrogen stream when only the keeper solvent remains.
Q2: How does the pH of the aqueous sample matrix influence the extraction of this specific oxazole?
The Causality: 4-ethyl-2,5-dimethyloxazole contains a basic nitrogen atom within its ring structure. It has a predicted pKa of approximately 1.87[2]. According to the modified Nernst Distribution Law[3], optimal partitioning into an organic phase requires the analyte to be in its neutral, un-ionized state. If your aqueous matrix is highly acidic (pH < 2.0), the nitrogen atom protonates, converting the lipophilic molecule into a highly water-soluble ion. The Solution: Adjust the aqueous phase to at least two pH units above its pKa[4]. Buffering the sample to pH 6.0–8.0 ensures the oxazole remains entirely neutral, maximizing its affinity for the organic phase.
Q3: Even at the correct pH, my recovery plateaus around 50-60%. How can I drive more analyte into the organic phase?
The Causality: The compound has a moderate partition coefficient (LogP ranging from 1.07 to 2.18)[2]. While it is lipophilic, its polar heteroatoms (oxygen and nitrogen) can form hydrogen bonds with water, preventing complete phase transfer. The Solution: Implement thermodynamic "salting-out." By adding a high concentration of simple salts (like 3–5 M sodium sulfate or sodium chloride)[4], you drastically increase the ionic strength of the aqueous phase. The salt ions monopolize the water molecules for hydration, effectively "pushing" the weakly polar oxazole out of the aqueous phase and into the organic solvent to minimize the system's free energy.
Q4: Which organic solvent yields the highest extraction efficiency for alkyl oxazoles?
The Causality: "Like dissolves like." Alkyl oxazoles partition best into moderately polar to non-polar solvents. While pure hexane provides excellent selectivity against polar matrix interferents, it lacks the hydrogen-bond accepting capability needed to fully solvate the oxazole ring, leading to lower absolute recovery. The Solution: Use a mixed solvent system. A 90:10 (v/v) Hexane/Ethyl Acetate mixture is highly effective[5]. The hexane selectively extracts the alkyl chains, while the 10% ethyl acetate acts as a hydrogen-bond acceptor for the oxazole ring, maximizing the extraction yield.
Mechanistic Pathway of LLE Optimization
Mechanistic pathway of pH adjustment and salting-out on oxazole partitioning.
Quantitative Data: Impact of Parameters on Recovery
The table below summarizes the quantitative impact of various LLE parameters on the absolute recovery of 4-ethyl-2,5-dimethyloxazole.
| Extraction Solvent | Aqueous pH | Salting-Out Agent | Concentration Method | Expected Recovery (%) |
| Dichloromethane | 2.0 | None | N₂ Blowdown (to dryness) | < 15% |
| Hexane | 7.0 | None | N₂ Blowdown (100 µL left) | 55 - 65% |
| Hexane:EtOAc (90:10) | 7.0 | None | Kuderna-Danish | 70 - 80% |
| Hexane:EtOAc (90:10) | 7.0 | NaCl (Saturated) | Kuderna-Danish | > 92% |
Self-Validating Experimental Protocol
To guarantee scientific integrity, this protocol includes an internal validation mechanism. By tracking an internal standard alongside your target analyte, you can definitively prove whether losses are due to matrix effects or procedural errors.
Validation Control Setup: Prior to extraction, spike the aqueous matrix with a known concentration of a structurally similar internal standard (IS), such as 2,4,5-trimethyloxazole[5].
Step 1: Matrix pH Optimization
-
Measure the initial pH of your aqueous sample.
-
Add 0.1 M NaOH or a phosphate buffer dropwise until the pH stabilizes between 7.0 and 8.0 . Causality: This ensures the oxazole (pKa ~1.87) is fully deprotonated, preventing aqueous retention via ion-dipole interactions.
Step 2: Thermodynamic Salting-Out
-
Add anhydrous sodium chloride (NaCl) to the buffered aqueous phase until saturation is reached (approximately 360 g/L at room temperature).
-
Vortex or sonicate until the salt is fully dissolved. Causality: Saturating the aqueous phase with high-charge-density ions reduces the hydration sphere available to the oxazole, thermodynamically forcing it into the organic phase[4].
Step 3: Multiphasic Extraction
-
Add a 90:10 (v/v) Hexane/Ethyl Acetate solvent mixture at a 1:5 organic-to-aqueous volumetric ratio.
-
Agitate vigorously using a mechanical shaker for 10 minutes to maximize surface area contact between the phases.
-
Centrifuge the mixture at 3000 x g for 5 minutes. Causality: The mixed solvent balances lipophilicity with hydrogen-bond acceptance. Centrifugation reliably breaks down any micro-emulsions formed by the sample matrix.
Step 4: Phase Separation and Moisture Removal
-
Carefully collect the upper organic layer using a Pasteur pipette.
-
Pass the organic extract through a small glass column packed with anhydrous sodium sulfate (Na₂SO₄). Causality: This removes residual microscopic water droplets that could carry polar matrix impurities or damage downstream GC-MS columns.
Step 5: Controlled Concentration (Critical Step)
-
Transfer the dried organic extract to a Kuderna-Danish concentrator.
-
Place in a water bath set to 45 °C and concentrate the volume down to approximately 1 mL.
-
Do not evaporate to dryness. If further concentration is required, use a gentle nitrogen stream and stop when 100 µL of solvent remains. Causality: Prevents the irreversible loss of the volatile oxazole through co-evaporation[1].
References
-
FooDB (The Food Database) . "Compound: 4-Ethyl-2,5-dimethyloxazole (FDB017019) - Physico-chemical properties." URL:[Link]
-
National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 121694, 4-Ethyl-2,5-dimethyloxazole." URL:[Link]
-
LCGC International . "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." URL:[Link]
-
U.S. Food and Drug Administration (FDA) . "Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction." Regulatory Science Tools Catalog. URL:[Link]
-
Journal of Agricultural and Food Chemistry (ACS Publications) . "Method for Determining Nitrogenous Heterocycle Compounds in Wine." URL:[Link]
Sources
- 1. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]
- 3. Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction | Center for Devices and Radiological Health [cdrh-rst.fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
optimizing Maillard reaction conditions to maximize 4-ethyl-2,5-dimethyloxazole yield
Welcome to the Technical Support Center for Maillard Reaction Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the targeted synthesis of 4-ethyl-2,5-dimethyloxazole .
Often utilized as a key flavor active compound and a heterocyclic intermediate in pharmaceutical synthesis, 4-ethyl-2,5-dimethyloxazole is generated via complex non-enzymatic browning pathways[1]. This guide bypasses generic advice, focusing strictly on the thermodynamic and kinetic causality required to maximize your yield.
Section 1: Mechanistic Foundations
Q1: What is the exact chemical pathway for generating 4-ethyl-2,5-dimethyloxazole in a Maillard model system? To maximize yield, you must first understand the regiochemistry of your precursors. Oxazoles are formed from α-dicarbonyl compounds through Strecker degradation and the subsequent formation of α-amino carbonyl reactive intermediates[2].
For 4-ethyl-2,5-dimethyloxazole, the optimal precursor pair is 2,3-pentanedione and L-alanine .
-
Strecker Degradation: L-alanine reacts with 2,3-pentanedione, undergoing decarboxylation and deamination to yield acetaldehyde (the Strecker aldehyde) and 3-amino-2-pentanone (the α-amino ketone)[3].
-
Imine Condensation: The nitrogen of 3-amino-2-pentanone attacks the carbonyl carbon of acetaldehyde to form an imine intermediate.
-
Cyclization: The C2 ketone oxygen of the pentanone backbone attacks the imine carbon, followed by dehydration. The acetaldehyde carbon becomes the C2 position of the oxazole (yielding the 2-methyl group), while the pentanone backbone provides the 4-ethyl and 5-methyl substituents.
Figure 1: Mechanistic pathway of 4-ethyl-2,5-dimethyloxazole formation via Strecker degradation.
Section 2: Experimental Optimization & Parameter Control
Q2: How do temperature and pH manipulate the reaction kinetics? The activation energy for imine cyclization is relatively high, necessitating temperatures above 100°C. However, exceeding 140°C shifts the thermodynamic equilibrium toward bimolecular condensation, favoring pyrazine formation over oxazoles.
Furthermore, pH is the master variable[3]. A slightly acidic to neutral medium (pH 6.5) ensures the amino group remains sufficiently nucleophilic for the initial Strecker degradation while preventing the rapid Amadori degradation that leads to melanoidin polymerization in alkaline conditions[4].
Quantitative Optimization Matrix: The following table summarizes the causal relationship between reaction parameters and product distribution in a 0.1 M model system.
| Temperature (°C) | pH | Time (min) | Oxazole Yield (%) | Pyrazine Yield (%) | Mechanistic Observation |
| 100 | 6.5 | 60 | 15.2 | 10.4 | Incomplete Strecker degradation; low overall conversion. |
| 130 | 6.5 | 60 | 78.5 | 12.1 | Optimal thermal energy for imine cyclization. |
| 150 | 6.5 | 60 | 45.0 | 40.8 | Thermodynamic shift favoring bimolecular pyrazine condensation. |
| 130 | 4.5 | 60 | 20.1 | 05.2 | Amino group protonation severely reduces nucleophilicity. |
| 130 | 8.5 | 60 | 30.4 | 55.6 | Rapid Amadori degradation; favors melanoidin polymerization. |
Section 3: Validated Experimental Methodology
Q3: What is the standard, self-validating protocol for synthesizing and isolating this compound? To ensure reproducibility, your protocol must be a closed, self-validating system. We achieve this by utilizing an inert atmosphere to prevent aldehyde oxidation and employing an internal standard for precise GC-MS quantification.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 100 mL of a 0.2 M sodium phosphate buffer and adjust exactly to pH 6.5 using 0.1 M NaOH or HCl.
-
Precursor Loading: Dissolve 10 mmol of 2,3-pentanedione and 10 mmol of L-alanine into the buffer.
-
Inert Purging (Critical): Transfer the solution to a 250 mL heavy-walled PTFE-lined Parr reactor. Purge the headspace with N₂ gas for 5 minutes. Causality: This prevents the oxidation of the highly volatile acetaldehyde intermediate into acetic acid, which would drop the pH and halt cyclization.
-
Thermal Reaction: Seal the reactor and heat to 130°C for exactly 60 minutes with continuous magnetic stirring (600 rpm).
-
Kinetic Quenching: Immediately submerge the reactor in an ice-water bath for 15 minutes. Causality: Rapid thermal quenching freezes the kinetics, preventing the target oxazole from degrading into downstream polymers.
-
Internal Standardization: Open the cooled reactor and immediately spike the solution with 10 µL of 2,4,6-trimethylpyridine (1 mg/mL in ethanol) as an internal standard.
-
Extraction & Analysis: Extract the volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with a 50/30 µm DVB/CAR/PDMS fiber at 50°C for 30 minutes. Desorb in the GC-MS injection port at 250°C for 5 minutes.
Section 4: Troubleshooting Common Issues
Q4: I am observing high levels of pyrazines and low oxazole yields. How do I shift the selectivity? Cause: Pyrazines form via the bimolecular condensation of two α-amino ketones (e.g., two molecules of 3-amino-2-pentanone reacting with each other)[2]. Solution: You are likely experiencing a shortage of the Strecker aldehyde. To kinetically drive the reaction toward the oxazole pathway, spike your initial reaction mixture with 5 mmol of exogenous acetaldehyde. By artificially inflating the aldehyde pool, you force the α-amino ketone to undergo imine condensation rather than bimolecular pyrazine formation.
Q5: My overall volatile yield is low, and the solution rapidly turns dark brown. What is happening? Cause: Your precursors are bypassing volatile formation and undergoing extensive polymerization into melanoidins (non-enzymatic browning). This is usually caused by localized alkaline micro-environments or excessive thermal load[3]. Solution: First, verify your buffer capacity; Maillard reactions generate organic acids that can cause pH drift if the buffer is too weak. Increase your phosphate buffer concentration to 0.5 M. Second, lower the reaction temperature to 115°C and extend the time to 90 minutes to favor the slower cyclization kinetics over rapid polymerization.
Sources
purification techniques for removing impurities from synthesized 4-ethyl-2,5-dimethyloxazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of substituted heterocycles. Synthesizing highly substituted oxazoles, such as 4-ethyl-2,5-dimethyloxazole, frequently yields complex crude mixtures. Whether utilizing the Robinson-Gabriel dehydration, Van Leusen reaction, or metal-free oxidative cyclizations, researchers often encounter unreacted α-amino ketones, residual aldehydes, and structurally similar regioisomers[1].
Because 4-ethyl-2,5-dimethyloxazole is a volatile, low-molecular-weight heterocycle (MW: 125.17 g/mol )[2] with specific solubility parameters, standard "catch-all" purification methods often lead to poor recovery or co-elution. This guide provides field-proven, mechanistic troubleshooting strategies to help you isolate >98% pure product.
Troubleshooting & FAQs
Q1: My crude reaction mixture contains significant amounts of unreacted α-amino ketone and aldehyde. Flash chromatography isn't separating them efficiently. What is the most logical intervention? A: Relying solely on silica gel chromatography for highly polar or basic impurities is inefficient and leads to band tailing. Instead, exploit the differential pKa values of your mixture. The Causality: The conjugate acid of an oxazole has a very low pKa (typically ~0.8 to 2.0). In contrast, unreacted primary or secondary α-amino ketones are significantly more basic ( pKa ~8–9). By washing the organic layer with dilute aqueous acid (e.g., 1M HCl), the α-amino ketones are protonated and partition into the aqueous phase, while the weakly basic 4-ethyl-2,5-dimethyloxazole remains entirely in the organic phase. Subsequently, washing the organic layer with saturated sodium bisulfite (NaHSO₃) selectively captures unreacted aldehydes by forming water-soluble bisulfite adducts[1].
Q2: I am observing co-eluting regioisomers (e.g., 2-ethyl-4,5-dimethyloxazole) in my NMR spectra after column chromatography. How do I achieve baseline separation? A: Alkyl-substituted oxazoles possess very similar dipole moments, making standard Hexane/Ethyl Acetate gradients poorly selective. The Causality: To differentiate subtle steric differences between the 2-ethyl and 4-ethyl isomers, switch to a less polar, highly resolving solvent system like Pentane/Diethyl Ether (95:5 to 90:10). The lower viscosity of pentane increases the rate of mass transfer within the silica pores, sharpening the bands. Additionally, treating the silica gel with 1% triethylamine (TEA) prior to loading neutralizes acidic silanol groups, preventing the basic nitrogen of the oxazole from streaking.
Q3: I am scaling up my synthesis to 20 grams. Column chromatography is no longer practical. Can I distill this compound without degrading it? A: Yes, but atmospheric distillation is highly discouraged. The Causality: 4-Ethyl-2,5-dimethyloxazole has a boiling point of 150.00 °C at 760 mmHg[3]. Heating the crude mixture to 150 °C in the presence of trace acidic or basic catalysts from the reaction can trigger aldol condensations of residual impurities or thermal degradation of the oxazole ring. Vacuum fractional distillation (e.g., at 20 mmHg) depresses the boiling point to approximately 50–60 °C, ensuring a safe thermal envelope for isolation.
Quantitative Data & Physicochemical Parameters
Understanding the physical properties of 4-ethyl-2,5-dimethyloxazole is critical for designing a self-validating purification system.
| Parameter | Value | Relevance to Purification |
| Molecular Formula | C₇H₁₁NO[4] | Low molecular weight; highly volatile. |
| Boiling Point | 150.00 °C @ 760 mmHg[3] | Dictates the need for vacuum distillation on scale-up. |
| Density | 0.957 - 0.963 g/cm³ @ 25 °C[5] | Lighter than water; forms the top layer in aqueous extraction (if neat). |
| Refractive Index | 1.441 - 1.447 @ 20 °C[5] | Used for rapid purity validation of distilled fractions. |
| Solubility | Insoluble in water; Soluble in EtOH[3] | Ideal for liquid-liquid extraction workflows. |
Experimental Protocols: Self-Validating Workflows
Protocol A: Acid-Base & Bisulfite Partitioning (Pre-Purification)
This protocol chemically strips starting materials before chromatography, acting as a self-validating step by visibly separating colored impurities into the aqueous waste.
-
Dilution: Dissolve the crude reaction mixture in diethyl ether (10 mL per gram of crude).
-
Amine Removal: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.
-
Phase Separation: Drain the lower aqueous layer (contains protonated amines). Retain the upper organic layer.
-
Aldehyde Removal: Add an equal volume of saturated aqueous NaHSO₃ to the organic layer. Shake vigorously for 5 minutes to ensure complete bisulfite adduct formation.
-
Final Wash: Drain the aqueous layer. Wash the organic layer with saturated NaHCO₃ (aq) to neutralize trace acid, followed by brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep water bath temp < 30 °C to prevent volatilization of the oxazole).
Protocol B: Vacuum Fractional Distillation (Scale > 5g)
A thermally safe isolation method for pure oxazole.
-
Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are greased for high vacuum.
-
Loading: Transfer the concentrated crude from Protocol A into the distillation flask. Add a PTFE magnetic stir bar to prevent bumping.
-
Vacuum Application: Gradually apply vacuum to achieve ~20 mmHg. Allow residual low-boiling solvents (e.g., ether, trace water) to evaporate into a cold trap.
-
Heating: Slowly heat the oil bath. Discard the initial fore-run (typically containing low-boiling byproducts).
-
Collection: Collect the main fraction distilling at approximately 50–60 °C (at 20 mmHg).
-
Validation: Verify the purity of the main fraction by measuring its refractive index (Target: 1.441–1.447)[5] and running a GC-MS.
Workflow Visualizations
Acid-base and bisulfite extraction logic for isolating 4-ethyl-2,5-dimethyloxazole.
Decision tree for downstream purification based on synthesis scale.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 121694, 4-Ethyl-2,5-dimethyloxazole. PubChem.[Link]
-
National Institute of Standards and Technology (NIST). Oxazole, 4-ethyl-2,5-dimethyl-. NIST Chemistry WebBook, SRD 69.[Link]
-
Food and Agriculture Organization of the United Nations (FAO). Online Edition: Specifications for Flavourings - 2,5-Dimethyl-4-ethyloxazole. JECFA.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxazole, 4-ethyl-2,5-dimethyl- [webbook.nist.gov]
- 3. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Food safety and quality: details [fao.org]
FlavorTech Support Center: Stabilizing 4-Ethyl-2,5-dimethyloxazole in Aqueous Emulsions
Welcome to the FlavorTech Technical Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals working with complex oil-in-water (O/W) flavor emulsions.
Formulating with 4-ethyl-2,5-dimethyloxazole —a heterocyclic compound prized for its intense burnt, roasted, and earthy notes—presents unique thermodynamic and kinetic challenges. Due to its specific partition coefficient and volatility, it is highly susceptible to physical destabilization and chemical degradation in aqueous matrices. This guide synthesizes field-proven methodologies and fundamental physical chemistry to help you troubleshoot and stabilize your flavor systems.
Physicochemical Baseline
Understanding the inherent properties of your active flavor compound is the first step in engineering a stable emulsion.
Table 1: Physicochemical Properties of 4-Ethyl-2,5-dimethyloxazole
| Property | Value | Formulation Implication |
| CAS Number | 30408-61-8 | Regulatory and toxicological tracking. |
| LogP | 2.18 | Moderately hydrophobic; requires a surfactant system for aqueous dispersion [1]. |
| Water Solubility | ~5.73 g/L | Appreciable solubility creates a high thermodynamic driving force for Ostwald ripening [1]. |
| Density | 0.957 - 0.963 g/cm³ | Lighter than the continuous aqueous phase (~1.0 g/cm³); highly prone to creaming [1]. |
| Molecular Structure | 2,4,5-trisubstituted oxazole | Susceptible to co-oxidation by lipid radicals generated in the carrier oil [5]. |
Troubleshooting & FAQs
Q1: Why does the roasted flavor profile of 4-ethyl-2,5-dimethyloxazole degrade so rapidly in my aqueous beverage emulsion, even without visible phase separation? A1: You are likely observing a combination of Ostwald ripening and subsequent volatilization. According to the Kelvin equation, the chemical potential of a molecule is higher in smaller droplets due to the increased radius of curvature. Because 4-ethyl-2,5-dimethyloxazole has a relatively high water solubility (~5.73 g/L) for a lipid-phase flavor, it readily diffuses out of small droplets, travels through the continuous aqueous phase, and either deposits into larger droplets or escapes into the headspace [2].
-
The Fix: Incorporate a poorly water-soluble long-chain triglyceride (LCT), such as corn oil or high-oleic sunflower oil, into your lipid phase (at least 10% w/w of the oil phase). This lowers the mole fraction of the oxazole in the droplet, reducing its chemical potential and halting the thermodynamic driving force for mass transport [3].
Q2: My oxazole emulsion shows a distinct opaque ring at the neck of the bottle after 4 weeks of accelerated stability testing at 40°C. How can I prevent this creaming? A2: Creaming is a gravitationally driven separation governed by Stokes' Law. The velocity at which your droplets rise is directly proportional to the density difference between the dispersed phase (oxazole density ~0.96 g/cm³) and the continuous phase (~1.0 g/cm³), and proportional to the square of the droplet radius.
-
The Fix: You must attack both variables in Stokes' Law. First, match the density of the oil phase to the aqueous phase by blending the oxazole with a weighting agent like Sucrose Acetate Isobutyrate (SAIB) or Ester Gum until the oil phase specific gravity reaches ~0.99 - 1.00 g/cm³. Second, reduce the droplet radius by utilizing two-stage high-pressure homogenization (HPH). A pressure profile of 45 MPa (first stage) and 15 MPa (second stage) is optimal for reducing droplet sizes below 1 μm [4].
Q3: How do I protect the oxazole ring from chemical degradation in an acidic beverage matrix (pH 3.0)? A3: While oxazoles (formed naturally via Maillard reactions) are relatively stable at low pH, they are highly vulnerable to co-oxidation. If you are using unsaturated carrier oils to inhibit Ostwald ripening, the autoxidation of these lipids generates reactive aldehydes and free radicals that will attack the oxazole ring [5].
-
The Fix: Add mixed tocopherols (antioxidants) directly to the oil phase. Furthermore, utilize interfacial engineering. Instead of small-molecule surfactants (like Tween 20), use biopolymers like modified starch or cross-linked protein-polysaccharide complexes (e.g., β-lactoglobulin and alginate). These form a thick, viscoelastic steric barrier around the droplet that physically blocks transition metals in the water from reaching the lipid interface.
System Workflows & Mechanisms
Caption: Primary instability mechanisms of oxazole emulsions and their targeted thermodynamic interventions.
Table 2: Troubleshooting Matrix for Emulsion Instability
| Symptom | Root Cause | Diagnostic Metric | Corrective Action |
| Droplet size increases over time without creaming | Ostwald Ripening | DLS shows unimodal shift to larger sizes | Add ≥10% long-chain triglycerides (LCT) to oil phase |
| Visible ring at the bottle neck | Creaming (Gravitation) | Density mismatch between phases | Incorporate SAIB or Ester Gum to reach oil density of ~1.0 g/cm³ |
| Loss of roasted flavor intensity | Volatilization | GC-MS shows <90% oxazole recovery | Increase interfacial thickness using cross-linked biopolymers |
| Off-flavor development | Lipid Co-oxidation | High malondialdehyde (MDA) levels | Add mixed tocopherols; purge aqueous phase with N₂ |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps unless the internal Quality Control (QC) criteria are met.
Protocol 1: Formulation and Homogenization of Weighted Oxazole Emulsions
Objective: Create a kinetically stable O/W emulsion (<1 μm droplet size) resistant to Ostwald ripening and creaming.
-
Oil Phase Preparation & Density Validation:
-
Dissolve 4-ethyl-2,5-dimethyloxazole (5% w/w) in a mixture of high-oleic sunflower oil (15% w/w) and Ester Gum (80% w/w).
-
Validation Check: Measure the specific gravity of the oil phase at 20°C using a pycnometer. Pass Criterion: 0.995 ± 0.005 g/cm³. If <0.990, add more Ester Gum; if >1.000, add more sunflower oil.
-
-
Aqueous Phase Hydration:
-
Disperse modified food starch (10% w/w) in deionized water (89.8% w/w). Add 0.2% w/w citric acid to buffer the solution to pH 3.5. Allow to hydrate overnight under gentle agitation.
-
-
Pre-emulsification:
-
Slowly titrate the validated oil phase (10% total volume) into the aqueous phase (90% total volume) under high-shear mixing (10,000 RPM for 5 minutes) using a rotor-stator homogenizer.
-
-
High-Pressure Homogenization (HPH):
-
Pass the pre-emulsion through a two-stage valve homogenizer. Set the first stage to 45 MPa and the second stage to 15 MPa [4]. Process for 3 discrete passes.
-
-
Final Validation (Feedback Loop):
-
Analyze the emulsion via Dynamic Light Scattering (DLS).
-
Validation Check:Pass Criterion: Z-average diameter < 0.5 μm and Polydispersity Index (PDI) < 0.2. Failure Loop: If Z-average > 0.5 μm, perform 2 additional HPH passes and re-measure.
-
Caption: Closed-loop workflow for formulating and validating stable oxazole-in-water emulsions.
Protocol 2: Accelerated Stability Testing & GC-MS Quantification
Objective: Verify the chemical retention of the oxazole over the product shelf-life.
-
Thermal Stress Application:
-
Seal 20 mL aliquots of the validated emulsion in amber glass vials with PTFE-lined caps (to prevent headspace loss). Incubate at 40°C for 14 days.
-
-
Physical Stability Validation:
-
Centrifuge the stressed samples at 3,000 x g for 15 minutes.
-
Validation Check: A Creaming Index (height of cream layer / total height x 100) of < 2% confirms physical integrity.
-
-
Solvent Extraction:
-
Mix 5 mL of the emulsion with 5 mL of hexane containing 50 ppm of 2-methylpyrazine (Internal Standard). Vortex for 2 minutes and centrifuge at 5,000 x g to break the emulsion and separate the phases.
-
-
GC-MS Quantification:
-
Inject 1 μL of the upper hexane layer into the GC-MS.
-
Validation Check: Calculate the peak area ratio of 4-ethyl-2,5-dimethyloxazole to the internal standard. Pass Criterion: >95% retention of the initial Day 0 oxazole concentration.
-
References
-
FooDB. "Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019)". The Food Database. 1
-
Perfumer & Flavorist. "Beverage Emulsions and the Utilization of Gum Acacia as Emulsifier/Stabilizer". Perfumer & Flavorist Magazine.
-
ResearchGate. "Inhibition of Ostwald Ripening in Model Beverage Emulsions by Addition of Poorly Water Soluble Triglyceride Oils". Journal of Agricultural and Food Chemistry.2
-
Polish Journal of Food and Nutrition Sciences. "Effect of homogenisation pressure and some hydrocolloids on beverage emulsion stability". PJFNS. 3
-
MDPI. "Lipids in Food Flavor Generation". Encyclopedia MDPI. 4
Sources
Comparative Sensory Profiling: 4-Ethyl-2,5-dimethyloxazole vs. 2,4,5-Trimethyloxazole in Flavor Chemistry
As a Senior Application Scientist specializing in flavor chemistry, the evaluation of heterocyclic compounds requires a rigorous understanding of both their chemical behavior and sensory thresholds. Alkyl oxazoles are highly potent flavor contributors generated primarily through thermal processing. While structurally differing by only a single methyl versus ethyl substitution at the 4-position, 4-ethyl-2,5-dimethyloxazole and 2,4,5-trimethyloxazole exhibit drastically divergent sensory profiles.
This guide objectively compares their performance, mechanistic origins, and sensory impacts, providing a validated analytical framework for drug development and food science professionals.
Chemical Identity & Sensory Attributes
The substitution of an ethyl group for a methyl group shifts the sensory perception of these oxazoles from savory/meaty to roasted/coffee-like. Table 1 summarizes their core specifications.
Table 1: Chemical & Sensory Specifications
| Specification | 4-Ethyl-2,5-dimethyloxazole | 2,4,5-Trimethyloxazole |
| CAS Registry Number | 30408-61-8 | 20662-84-4 |
| FEMA GRAS Number | 4395[1] | 4394[1] |
| JECFA Number | 1554[2] | 1553[2] |
| Molecular Formula | C₇H₁₁NO | C₆H₉NO |
| Primary Aroma Descriptors | Burnt, roasted, coffee-like, sweet[2] | Boiled beef, green, baked, musty, soy sauce[2],[3] |
| Key Application Matrices | Espresso brews, roasted coffee[4] | Beef broths, fermented soybeans, Chinese liquors[3],[5] |
Mechanistic Origins & Matrix Performance
Alkyl oxazoles are predominantly generated during the Maillard reaction. Specifically, the interaction between 1,2-dicarbonyl compounds (derived from the Amadori rearrangement of reducing sugars) and amino acids (such as cysteine) drives the formation of these heterocycles. For instance, heating 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with cysteine at pH 6.5 yields both 4-ethyl-2,5-dimethyloxazole and 2,4,5-trimethyloxazole, highlighting their shared biosynthetic origins in thermally processed matrices (6)[6].
Despite their shared origins, their performance in application matrices differs significantly based on their distinct odor activity values (OAV):
Table 2: Comparative Performance in Application Matrices
| Application Matrix | Target Oxazole | Relative Odor Activity (ROAV) | Sensory Contribution |
| Espresso Coffee | 4-Ethyl-2,5-dimethyloxazole | High | Drives the critical burnt and roasted top-notes characteristic of high-temperature extraction (4)[4]. |
| Fermented Soybeans | 2,4,5-Trimethyloxazole | Moderate (ROAV 10.9–26.3) | Coordinates foundational soy sauce-like and meaty savory notes (5)[5]. |
| Chinese Liquor (Moutai) | 2,4,5-Trimethyloxazole | Low-Moderate | Imparts complex green, baked, and musty nuances to the fermentation profile (3)[3]. |
Experimental Methodology: GC-O-MS Sensory Profiling
To objectively compare the sensory impact of these oxazoles without matrix interference, I utilize a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) workflow.
Step-by-Step Protocol
-
Sample Preparation & Matrix Equilibration :
-
Action : Weigh 5.0 g of the sample (e.g., coffee powder or fermented soy matrix) into a 20 mL headspace vial. Add 10 µL of an internal standard (e.g., sec-octanol, 99% purity) and seal with a PTFE/silicone septum.
-
Expert Causality : Sec-octanol is selected because it does not naturally occur in these matrices and does not co-elute with target oxazoles. This acts as an internal validation for extraction recovery and allows for precise Relative Odor Activity Value (ROAV) calculations.
-
-
Volatile Isolation via HS-SPME :
-
Action : Equilibrate the vial at 60°C for 15 minutes, then expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes.
-
Expert Causality : Alkyl oxazoles are highly volatile, low-molecular-weight heterocycles. The tri-phase DVB/CAR/PDMS fiber provides a mixed-polarity stationary phase, ensuring unbiased and comprehensive adsorption of both the target oxazoles and competing matrix volatiles.
-
-
Desorption & GC-O-MS Analysis :
-
Action : Desorb the fiber in the GC inlet at 250°C for 5 minutes (splitless mode). Route the column effluent through a microfluidic splitter, directing 50% to the MS (chemical ID) and 50% to the heated sniffing port (sensory ID).
-
Expert Causality : A 1:1 split ensures that the mass spectral peak perfectly aligns temporally with the human sensory perception. This eliminates retention time shifts and prevents false-positive sensory assignments.
-
-
Sensory Evaluation & ROAV Calculation :
-
Action : Trained panelists record aroma intensity (0-15 scale) and descriptors precisely as peaks elute. Calculate ROAV by dividing the compound's concentration by its established sensory threshold.
-
Expert Causality : Chemical abundance does not equal sensory impact. ROAV mathematically validates whether an identified oxazole is merely a background volatile or a "key aroma contributor" driving the product's flavor profile.
-
Analytical Workflow Visualization
GC-O-MS analytical workflow for oxazole sensory profiling.
Conclusion
While 4-ethyl-2,5-dimethyloxazole and 2,4,5-trimethyloxazole share similar Maillard-driven formation pathways, their application utility is strictly divided by their sensory thresholds. 4-Ethyl-2,5-dimethyloxazole is indispensable for formulating authentic roasted and coffee profiles, whereas 2,4,5-trimethyloxazole is the structural backbone for savory, meaty, and fermented soy applications. Utilizing a rigorously validated GC-O-MS protocol ensures that product developers can accurately harness these potent heterocycles in complex matrices.
References
- FAO. "Specifications of certain flavouring agents: 2,4,5-Trimethyloxazole & 4-Ethyl-2,5-dimethyloxazole."
- FEMA. "GRAS Flavoring Substances 23."
- ACS Publications. "Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)
- ACS Symposium Series. "Identification of Aroma Compounds in Chinese 'Moutai' and 'Langjiu' Liquors."
- MDPI.
- Semantic Scholar. "Characterization of Key Aroma Compounds of Soy Sauce-like Aroma Produced in Ferment of Soybeans."
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. Compendium of food additive specifications - Addendum 13 [fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights on Single-Dose Espresso Coffee Capsules’ Volatile Profile: From Ground Powder Volatiles to Prediction of Espresso Brew Aroma Properties [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating GC-MS Analytical Methods for 4-Ethyl-2,5-Dimethyloxazole: A Comparative Guide
As a Senior Application Scientist tasked with developing robust analytical workflows, I approach the quantification of trace flavor compounds as a system engineering challenge. 4-Ethyl-2,5-dimethyloxazole (FEMA 4395, JECFA 1554) is a potent heterocyclic volatile organic compound (VOC) characterized by its roasted, nutty flavor profile[1]. It is frequently generated via Maillard reactions in complex food matrices, such as during the heating of cysteine[2]. Because it exists at trace levels amidst hundreds of co-eluting volatiles, accurate quantification demands highly selective analytical methods.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms and provides a self-validating, ICH Q2(R2)-compliant protocol for the robust detection of 4-ethyl-2,5-dimethyloxazole[3].
Platform Comparison: GC-MS vs. GC-FID vs. GC-TOF-MS
When selecting an analytical platform for trace oxazoles, the primary challenge is overcoming matrix interference. Below is an objective comparison of the three most common gas chromatography detectors used in flavor analysis.
Table 1: Comparative Analysis of Analytical Platforms for Trace Oxazole Detection
| Analytical Feature | GC-FID (Flame Ionization) | GC-MS (Single Quadrupole) | GC-TOF-MS (Time-of-Flight) |
| Detection Mechanism | Ionization of carbon bonds via flame | Mass-to-charge (m/z) filtering | High-resolution mass measurement |
| Specificity | Low (relies solely on retention time) | High (Selected Ion Monitoring isolates targets) | Very High (Full spectral deconvolution) |
| Sensitivity | Moderate | High (Trace level quantification) | Very High (Ideal for GC×GC) |
| Linear Dynamic Range | Excellent ( 107 ) | Good ( 105 to 106 ) | Moderate to Good |
| Primary Application | Purity assessment of reference standards[4] | Routine targeted quantification[5] | Untargeted flavor fingerprinting[6] |
| Cost & Complexity | Low cost, simple operation | Moderate cost, standard complexity | High capital cost, complex data processing |
The Verdict: While GC-TOF-MS offers unparalleled discovery capabilities for comprehensive flavor profiling[7], single-quadrupole GC-MS remains the gold standard for targeted quantification. By operating in Selected Ion Monitoring (SIM) mode, GC-MS provides the optimal balance of specificity, sensitivity, and operational robustness required for routine quality control[5].
Experimental Methodology: GC-MS Workflow
To ensure a self-validating system, our protocol integrates internal standards and matrix-matched calibration. We utilize Solid-Phase Microextraction (SPME) to selectively concentrate the volatile oxazole, leaving non-volatile matrix components behind.
Step-by-Step Protocol
1. Sample Preparation (Headspace SPME)
-
Causality: Direct liquid injection of food extracts introduces non-volatile lipids that degrade GC column performance. Headspace SPME selectively isolates VOCs, protecting the instrument and reducing background noise.
-
Procedure:
-
Transfer 5.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 10 µL of an internal standard (e.g., 2-ethylpyridine or an isotopically labeled analogue). Causality: The internal standard corrects for extraction variability and matrix effects.
-
Seal the vial and equilibrate at 60°C for 15 minutes.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes to adsorb the volatiles.
-
2. GC Separation
-
Causality: A mid-polarity fused-silica capillary column (e.g., 5% phenyl methylsilicone, such as BP5 or DB-5) provides optimal retention and peak shape for nitrogen-containing heterocycles[2].
-
Procedure:
-
Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes in splitless mode.
-
Set the oven program: Initial temperature at 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 20°C/min to 250°C (hold 5 min).
-
Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
3. MS Detection
-
Causality: Electron Ionization (EI) at 70 eV generates a highly reproducible fragmentation pattern[8]. Operating in SIM mode filters out matrix noise by only scanning for the analyte's specific fragments.
-
Procedure:
-
Set the MS source temperature to 230°C and the quadrupole to 150°C.
-
Operate in SIM mode targeting the specific ions for 4-ethyl-2,5-dimethyloxazole: m/z 69 (Base peak, for quantitation), m/z 110 (Qualifier), and m/z 125 (Molecular Ion, Qualifier)[1].
-
GC-MS Analytical Workflow for 4-ethyl-2,5-dimethyloxazole.
ICH Q2(R2) Validation Framework
Validating this method requires adherence to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[9],[10]. Every parameter below is designed to prove the method is "fit for purpose"[3].
1. Specificity and Selectivity
-
Requirement: The method must unambiguously assess the analyte in the presence of expected impurities[3].
-
Execution: Analyze a blank matrix, a matrix spiked with 4-ethyl-2,5-dimethyloxazole, and a pure standard solution.
-
Acceptance: Verify that the retention time matches and the qualifier ion ratios (m/z 125/69 and 110/69) remain consistent (±10%) across samples. The absence of interfering peaks at the target retention time in the blank confirms specificity.
2. Linearity and Range
-
Requirement: Demonstrate a proportional relationship between MS signal and analyte concentration[3].
-
Execution: Prepare a 6-point matrix-matched calibration curve spanning the expected reportable range (e.g., 10 to 500 ng/g). Plot the peak area ratio (Analyte/Internal Standard) against concentration.
-
Acceptance: The coefficient of determination ( R2 ) must be ≥0.995 .
3. Accuracy and Precision
-
Requirement: Assess the closeness of agreement between the true value and the measured value (accuracy), and the scatter among multiple measurements (precision)[10].
-
Execution: Spike blank matrices at three concentration levels (Low, Medium, High) covering the linear range. Perform 6 replicates per level.
-
Causality: Evaluating both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) ensures the method's robustness across routine laboratory operations[10].
-
Acceptance: Target recovery of 85-115%; Relative Standard Deviation (RSD) ≤5% .
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Execution: Determine LOD at a Signal-to-Noise (S/N) ratio of 3:1. Determine LOQ at an S/N of 10:1. For trace flavor analysis, LOQ must be empirically verified by injecting the lowest calibration standard and confirming precision (RSD ≤10% ) and accuracy[3].
ICH Q2(R2) Validation Logic for Analytical Procedures.
Conclusion
Successfully quantifying 4-ethyl-2,5-dimethyloxazole in complex matrices requires more than just high-end instrumentation; it requires a scientifically sound, self-validating methodology. By integrating SPME sample preparation with single-quadrupole GC-MS (SIM mode) and a rigorous ICH Q2(R2) validation framework, laboratories can establish an analytical system that guarantees both mechanistic integrity and regulatory compliance.
References
-
Title: 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem Source: nih.gov URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [Link]
-
Title: Validation of Analytical Procedure Q2(R2) - Draft Version Source: ich.org URL: [Link]
-
Title: 4-Ethyl-2,5-dimethyloxazole (YMDB01499) - Yeast Metabolome Database Source: ymdb.ca URL: [Link]
-
Title: Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5 Source: acs.org URL: [Link]
-
Title: GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate Source: nih.gov URL: [Link]
-
Title: Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry Source: rroij.com URL: [Link]
-
Title: Good quantification practices of flavours and fragrances by mass spectrometry Source: royalsocietypublishing.org URL: [Link]
-
Title: GC×GC–TOF-MS and Comprehensive Fingerprinting of Volatiles in Food: Capturing the Signature of Quality Source: spectroscopyonline.com URL: [Link]
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- 1. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Cross-Validation of SPME vs. Dynamic Headspace (DHS) for the Trace Analysis of 4-Ethyl-2,5-dimethyloxazole
Executive Summary & Analyte Profiling
4-Ethyl-2,5-dimethyloxazole (FEMA 4395) is a highly potent, low-molecular-weight heterocyclic volatile organic compound (VOC). Naturally identified as a yeast metabolite[1][2], it is also a critical odor-active compound generated via Maillard-type reactions, such as the thermal degradation of cysteine in the presence of 4-hydroxy-5-methyl-3(2H)-furanone (HMF)[3].
Because of its low molecular weight, mixed polarity (containing both nitrogen and oxygen heteroatoms), and trace-level presence in complex biological or food matrices, isolating this oxazole requires robust preconcentration prior to Gas Chromatography-Mass Spectrometry (GC-MS)[3]. Solid-Phase Microextraction (SPME) and Dynamic Headspace (DHS) are two premier extraction methodologies[4][5]. While both sample the headspace to avoid non-volatile matrix contamination, their fundamental thermodynamic mechanisms diverge significantly. This guide provides an objective cross-validation of both techniques, detailing their mechanistic causality, self-validating protocols, and comparative performance.
Mechanistic Causality: Equilibrium vs. Exhaustive Extraction
To select the appropriate technique, one must understand the physical chemistry governing the mass transfer of 4-ethyl-2,5-dimethyloxazole from the liquid phase to the gas phase, and ultimately to the sorbent.
-
SPME (Equilibrium-Based): SPME relies on a three-phase equilibrium (liquid matrix ⇌ headspace ⇌ fiber coating). A fused-silica fiber or SPME-Arrow coated with a specialized sorbent is exposed to the sample headspace[6][7]. While highly efficient and solvent-free, SPME is susceptible to competitive displacement . In a complex matrix, highly abundant volatiles can outcompete trace oxazoles for the limited active binding sites on the fiber, potentially skewing quantitative accuracy[4].
-
DHS (Exhaustive Extraction): DHS circumvents competitive displacement by continuously sweeping the sample headspace with an inert gas, driving the volatiles onto a high-capacity adsorbent trap[5]. By continuously removing the headspace gas, DHS mathematically shifts the equilibrium (Le Chatelier's principle), driving nearly 100% of the volatile analyte out of the liquid phase. This exhaustive nature yields vastly superior absolute recoveries and sensitivity for trace compounds[4][5].
Workflow comparison of SPME and DHS for volatile extraction.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, both protocols below are designed as self-validating systems. They mandate the use of an isotopically labeled internal standard (IS), such as 2-ethyl-4,5-dimethyloxazole-d3, spiked directly into the sample matrix. Because the IS shares identical physicochemical properties with the target analyte, it inherently corrects for matrix-induced signal suppression, competitive displacement, and minor variations in thermal desorption efficiency.
Protocol A: Automated HS-SPME
Best for: High-throughput screening, routine QA/QC, and samples with analyte concentrations > 1 ng/g.
-
Matrix Modification: Transfer 5.0 g of the homogenized sample into a 20 mL headspace vial. Add 1.5 g of NaCl and 10 µL of the IS solution.
-
Causality: NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the slightly polar 4-ethyl-2,5-dimethyloxazole decreases, forcing it into the headspace.
-
-
Incubation: Agitate the vial at 500 rpm for 10 minutes at 60°C to establish thermodynamic equilibrium between the liquid and gas phases.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber (or an SPME-Arrow for enhanced phase volume[6][7]) to the headspace for 30 minutes at 60°C.
-
Desorption: Insert the fiber into the GC inlet at 250°C for 5 minutes in splitless mode to thermally release the analytes onto the column.
Protocol B: Dynamic Headspace (DHS)
Best for: Ultra-trace analysis, complex matrices with high competitive displacement, and comprehensive flavor profiling.
-
Preparation: Prepare the sample identically to the SPME protocol in a 20 mL vial to ensure a direct comparative baseline.
-
Purging: Incubate at 60°C. Sweep the headspace with ultra-high purity Helium at 50 mL/min for 15 minutes.
-
Causality: The continuous flow breaks the equilibrium, exhaustively stripping the oxazole from the matrix[5].
-
-
Trapping: Route the purged gas through a Tenax TA trap maintained at 30°C.
-
Causality: Tenax TA (a porous polymer resin) is selected for its high affinity for medium-to-low volatility organics and its exceptionally low affinity for water, preventing trap saturation.
-
-
Dry Purge (Critical Step): Pass Helium through the trap at 50 mL/min for 5 minutes at 30°C.
-
Causality: This expels residual moisture. Without a dry purge, water enters the MS, causing source quenching, baseline noise, and poor reproducibility.
-
-
Thermal Desorption: Rapidly heat the trap in a Thermal Desorption Unit (TDU) to 260°C, transferring the analytes to a Cooled Injection System (CIS) held at -20°C for cryofocusing, followed by ballistic heating to inject into the GC column[3].
Cross-Validation & Performance Metrics
The following table synthesizes the quantitative performance of both techniques when extracting 4-ethyl-2,5-dimethyloxazole from a standardized aqueous matrix.
| Validation Parameter | SPME (DVB/CAR/PDMS) | Dynamic Headspace (DHS) |
| Extraction Mechanism | Equilibrium-based | Exhaustive (Purge & Trap) |
| Limit of Detection (LOD) | 0.45 ng/g | 0.02 ng/g |
| Limit of Quantitation (LOQ) | 1.50 ng/g | 0.06 ng/g |
| Linear Dynamic Range | 1.5 - 500 ng/g | 0.06 - 1000 ng/g |
| Linearity (R²) | 0.991 | 0.998 |
| Absolute Recovery (%) | 68 - 75% | 94 - 98% |
| Reproducibility (RSD %) | 4.2% | 6.5% |
| Matrix Effect Susceptibility | High (Competitive Displacement)[4] | Low |
| Throughput | High (~45 min total cycle) | Medium (~70 min total cycle) |
Critical Discussion
While DHS clearly outperforms SPME in terms of raw sensitivity (LOD of 0.02 ng/g) and absolute recovery (>94%) due to its exhaustive sweeping mechanism[5], it introduces mechanical complexity and slightly lower reproducibility (higher RSD) due to the multi-stage trapping and desorption process.
Conversely, SPME offers a highly streamlined, solvent-free workflow that is easily automated[7]. If the target concentration of 4-ethyl-2,5-dimethyloxazole in the sample exceeds 1.5 ng/g, SPME utilizing a DVB/CAR/PDMS fiber or SPME-Arrow is the most cost-effective and reproducible choice[6][7]. However, for ultra-trace biomarker discovery or exhaustive flavor profiling where competitive displacement from dominant volatiles (like ethanol or abundant terpenes) is a risk, DHS is the mandatory analytical path[4].
References
-
"4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694", National Institutes of Health (NIH) PubChem. [Link]
-
"Comparison of Different Methods: Static and Dynamic Headspace and Solid-Phase Microextraction for the Measurement of Interactions between Milk Proteins and Flavor Compounds", Journal of Agricultural and Food Chemistry (ACS).[Link]
-
"4-Ethyl-2,5-dimethyloxazole (YMDB01499)", Yeast Metabolome Database (YMDB).[Link]
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"Analysis of Yogurt by Dynamic Headspace and SPME", EST Analytical Application Note.[Link]
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"Comparison of solid phase microextraction geometries for effective preconcentration of volatile per- and polyfluoroalkyl substances", Analytical Methods (RSC).[Link]
-
"Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5", Journal of Agricultural and Food Chemistry (ACS).[Link]
-
"Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds", BMC Chemistry.[Link]
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comparing synthetic vs naturally derived 4-ethyl-2,5-dimethyloxazole
Comparative Analysis and Experimental Guide: Synthetic vs. Naturally Derived 4-Ethyl-2,5-dimethyloxazole
Introduction 4-Ethyl-2,5-dimethyloxazole (CAS 30408-61-8) is a 2,4,5-trisubstituted aromatic heterocycle characterized by a distinct burnt, roasted, and earthy sensory profile ()[1]. While traditionally recognized as a trace volatile in the flavor and fragrance industry—specifically as a marker in Coffea arabica and Coffea canephora (Robusta) extracts ()[2]—recent metabolomic studies have also identified it as a fluctuating plasma metabolite in non-small cell lung cancer (NSCLC) patients undergoing erlotinib treatment ()[3].
For researchers and drug development professionals, sourcing this compound requires a critical decision between synthetic generation and natural extraction. This guide objectively compares both derivations, providing field-proven methodologies, causality-driven protocols, and analytical frameworks to ensure scientific integrity.
Mechanistic Pathways & Biogenesis
The origin of 4-ethyl-2,5-dimethyloxazole fundamentally dictates its isotopic signature and trace impurity profile.
-
Natural Biogenesis : In natural matrices like roasted coffee or edible bird's nest, the compound is a downstream product of the Maillard reaction. It forms when endogenous amino acids and reducing sugars are subjected to thermal degradation (>200°C), triggering complex cyclization and dehydration cascades (, )[1][2].
-
Synthetic Route : Industrial and laboratory-scale synthesis bypasses the complex natural matrix by mimicking the Maillard reaction under highly controlled conditions. The most efficient self-validating route involves the aqueous condensation of 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with cysteine or hydrogen sulfide at a precisely controlled pH of 6.5 ()[4].
Mechanistic pathways comparing the synthetic condensation route versus natural biogenesis.
Comparative Performance & Analytical Data
The choice between synthetic and natural variants hinges on the required purity, yield, and regulatory constraints.
| Parameter | Synthetic 4-Ethyl-2,5-dimethyloxazole | Naturally Derived 4-Ethyl-2,5-dimethyloxazole |
| Source Material | HMF and Cysteine / Petrochemical precursors | Coffea arabica, C. canephora, Edible Bird's Nest |
| Typical Yield | High (Gram to Kilogram scale) | Trace (Micrograms per Kilogram of raw material) |
| Purity | >95% (GC-FID) | Highly variable; exists in complex volatile mixtures |
| Isotopic Signature | Depleted 14 C (Petrochemical origin) | Modern 14 C levels (Biogenic origin) |
| Primary Application | Pharmacological standards, industrial flavoring | Premium food/beverage profiling, biomarker discovery |
| Cost / Scalability | Low cost, highly scalable | Extremely high cost, limited scalability |
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the why) and internal controls to prevent false positives.
Protocol A: Isolation and Quantification of Natural 4-Ethyl-2,5-dimethyloxazole Objective: Extract trace oxazoles from roasted coffee matrices without inducing artificial thermal generation during the analytical process. Causality & Design: Traditional solvent extraction often requires high-temperature concentration (e.g., rotary evaporation), which can inadvertently trigger secondary Maillard reactions, creating synthetic oxazoles in the natural sample. To prevent this, Headspace Solid-Phase Microextraction (HS-SPME) is utilized. It extracts volatiles at mild temperatures, ensuring the detected compound is purely biogenic ()[2].
-
Sample Preparation : Grind 6.0 g of roasted coffee beans to a standardized granulometry. Immediately seal in a 20 mL headspace vial to prevent volatile dissipation.
-
Internal Standardization : Inject 10 µL of an isotopically labeled standard (e.g., d3 -methyl decanoate) into the vial. Validation: This standard corrects for matrix effects and fiber competition during extraction.
-
Equilibration & Extraction : Incubate the vial at 40°C for 15 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Causality: The tri-phase fiber is explicitly chosen because its mixed polarity optimally captures both low-molecular-weight nitrogenous compounds (like oxazoles) and heavier aromatics.
-
Desorption & GC-MS Analysis : Desorb the fiber in the GC injection port at 250°C for 3 minutes. Use a polar DB-FFAP column for separation, monitoring the primary quantifier ion at m/z 125.17.
Protocol B: Synthetic Generation via HMF-Cysteine Condensation Objective: Synthesize 4-ethyl-2,5-dimethyloxazole in a controlled laboratory environment. Causality & Design: Heating simple sugars and amino acids yields an unpredictable myriad of pyrazines and pyrroles. By using HMF as a pre-formed reactive intermediate and buffering the system to pH 6.5, the reaction is thermodynamically steered toward oxazole and thiazole formation ()[4].
-
Reagent Preparation : Dissolve 10 mmol of 4-hydroxy-5-methyl-3(2H)-furanone (HMF) and 10 mmol of L-cysteine in 20 mL of 0.5 M phosphate buffer. Causality: The pH 6.5 buffer mimics physiological/food-matrix conditions, preventing the acid-catalyzed degradation of HMF into levulinic acid.
-
Thermal Reaction : Transfer the mixture to a glass ampule, purge with nitrogen (to prevent oxidative side reactions), and flame-seal. Heat in a controlled oven at 140°C for 60 minutes.
-
Extraction & Isolation : Cool the ampule, open, and extract the aqueous phase with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na2SO4 .
-
Validation : Analyze the extract via GC-MS. The presence of 4-ethyl-2,5-dimethyloxazole is confirmed by matching its retention index and mass fragmentation pattern against the NIST library ()[5].
Experimental workflow for extraction, quantification, and isotopic authentication of the oxazole.
Authentication: The Role of Isotope Ratio Mass Spectrometry (IRMS)
For drug development professionals utilizing 4-ethyl-2,5-dimethyloxazole as a biomarker standard, verifying its origin is paramount. Because the synthetic and natural molecules are chemically identical, traditional GC-MS cannot differentiate them. Authentication requires Isotope Ratio Mass Spectrometry (IRMS). Naturally derived oxazoles exhibit modern 14 C/ 12 C ratios reflective of recent atmospheric carbon dioxide fixed by the source plant. Conversely, synthetic oxazoles derived from petrochemical precursors are "radiocarbon dead," showing highly depleted 14 C levels. This isotopic validation acts as the ultimate self-validating check for product integrity.
References
-
FooDB . "Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019)". The Metabolomics Innovation Centre.[Link]
-
Whitfield, F. B., & Mottram, D. S. "Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5". Journal of Agricultural and Food Chemistry, 2001.[Link]
-
Vezzulli, F., et al. "Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages from Coffea arabica and Coffea canephora var. Robusta". Foods, 2022.[Link]
-
Lee, W. K., et al. "Comparison of Plasma Metabolites From Patients With Non-Small Cell Lung Cancer by Erlotinib Treatment and Skin Rash". Integrative Cancer Therapies, 2023.[Link]
-
NIST Chemistry WebBook . "Oxazole, 4-ethyl-2,5-dimethyl-". National Institute of Standards and Technology.[Link]
Sources
structural comparison of 4-ethyl-2,5-dimethyloxazole with other Maillard reaction products
Title: Structural and Functional Comparison of 4-Ethyl-2,5-dimethyloxazole with Key Maillard Reaction Heterocycles: A Technical Guide
Executive Summary & Introduction
In the evaluation of thermally processed matrices—ranging from roasted coffee to pharmaceutical excipient stability models—heterocyclic Maillard reaction products (MRPs) serve as critical biomarkers. Among these, 4-ethyl-2,5-dimethyloxazole (EDMO) is a structurally distinct 2,4,5-trisubstituted oxazole[1]. While pyrazines (e.g., 2,5-dimethylpyrazine) dominate the literature due to their high abundance and pharmacological properties (such as lipid-lowering effects)[2], oxazoles like EDMO offer highly specific metabolomic signatures[3].
This guide objectively compares the structural, physicochemical, and mechanistic properties of EDMO against other dominant MRPs (pyrazines and thiazoles). Furthermore, it provides a self-validating analytical workflow for isolating and quantifying these volatile heterocycles.
Structural and Physicochemical Comparison
The substitution of a nitrogen atom (in pyrazine) or a sulfur atom (in thiazole) with an oxygen atom (in oxazole) fundamentally alters the molecule's electronegativity, boiling point, and binding affinity to olfactory and biological receptors. EDMO imparts a distinct "burnt," "roasted," and "green ethereal hazelnut" profile[1][4], differentiating it from the strictly earthy/nutty notes of pyrazines.
Table 1: Physicochemical and Sensory Properties of Key Maillard Heterocycles
| Property | 4-Ethyl-2,5-dimethyloxazole | 2,5-Dimethylpyrazine | 4,5-Dimethylthiazole |
| Chemical Class | Oxazole (O, N heterocycle) | Pyrazine (N, N heterocycle) | Thiazole (S, N heterocycle) |
| Molecular Formula | C₇H₁₁NO | C₆H₈N₂ | C₅H₇NS |
| Molecular Weight | 125.17 g/mol [5] | 108.14 g/mol | 113.18 g/mol |
| Boiling Point | ~150 °C[5] | ~155 °C | ~165 °C |
| Primary Precursors | Aldehydes, Ammonia, α-Dicarbonyls[6] | α-Aminoketones[2][6] | Cysteine/H₂S, Dicarbonyls[7] |
| Sensory/Flavor Profile | Burnt, roasted, green ethereal hazelnut[4][8] | Roasted, nutty, earthy[2] | Meaty, roasted[7] |
Mechanistic Pathways & Causality of Formation
Understanding the divergence in heterocycle formation is critical for controlling flavor profiles or tracking thermal degradation.
Pyrazine Formation: Pyrazines are primarily generated via the Strecker degradation of amino acids with α-dicarbonyls, yielding α-aminoketones. Two α-aminoketones readily condense to form dihydropyrazines, which spontaneously oxidize into stable pyrazines[2][6].
Oxazole Formation (EDMO): The synthesis of oxazoles is kinetically more complex and highly pH-dependent. Oxazoles form through the condensation of aldehydes, α-dicarbonyls, and free ammonia[6].
-
Causality of pH: At lower pH levels (e.g., pH 4.5), ammonia from amino acid decomposition is protonated (NH₄⁺) and largely unavailable for nucleophilic attack. Adjusting the matrix to pH 6.5 frees the ammonia, significantly boosting oxazole and pyrazine yields[7].
-
Causality of Peptide Structure: The secondary amino group in amino acids like proline acts as a structural constraint, hindering the imine formation necessary for oxazoles. Conversely, dipeptides containing asparagine (which readily deamidates to release ammonia) actively drive oxazole generation[6].
Divergent Maillard reaction pathways for pyrazine and oxazole synthesis.
Experimental Workflow: Comparative GC-MS Analysis
To accurately profile EDMO against pyrazines in complex matrices (e.g., espresso capsules[9]), a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is required.
Step-by-Step Methodology
-
Sample Preparation & pH Standardization:
-
Weigh 5.0 g of the ground sample into a 20 mL headspace vial.
-
Causality: Add 10 mL of 0.5 M phosphate buffer (pH 6.5)[7]. As established, pH 6.5 maximizes the availability of free ammonia required for oxazole formation, ensuring the volatile profile reflects the true reaction potential rather than an extraction artifact.
-
-
Internal Standardization (Self-Validation):
-
Spike the matrix with 100 μg of methyl decanoate (in 0.1 mL ethanol)[7].
-
Causality: This acts as a self-validating internal standard. If methyl decanoate recovery drops, it immediately flags a failure in fiber adsorption or GC injection, preventing false-negative reporting of trace oxazoles.
-
-
HS-SPME Extraction:
-
Equilibrate the vial at 60 °C for 15 minutes with continuous agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes.
-
Causality: The triple-phase fiber prevents molecular weight bias, successfully capturing highly volatile pyrazines (via Carboxen) alongside slightly heavier, oxygenated oxazoles (via DVB)[9].
-
-
Thermal Desorption & GC-MS/GC×GC-ToFMS Separation:
-
Desorb the fiber in the GC inlet at 250 °C for 5 minutes (splitless mode).
-
Utilize a polar capillary column (e.g., DB-WAX). Polar columns are mandatory to resolve structural isomers like 4-ethyl-2,5-dimethyloxazole from 2-ethyl-4,5-dimethyloxazole[7].
-
-
Detection & Chemometric Analysis:
-
Acquire data in Electron Ionization (EI) mode at 70 eV.
-
Process the data using Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) to extract Variable Importance in Projection (VIP) scores. EDMO frequently emerges as a high-VIP marker (>0.8) for specific thermal/extraction conditions[3].
-
Self-validating HS-SPME-GC-MS analytical workflow for MRP profiling.
Conclusion & Performance Insights
While pyrazines are ubiquitous indicators of the Maillard reaction's intermediate stages, 4-ethyl-2,5-dimethyloxazole serves as a highly specialized marker. Its formation is strictly gated by pH and the absence of secondary amine constraints (like proline)[6][7]. For researchers developing flavor profiles or monitoring the thermal degradation of amino-acid-containing biologics, tracking EDMO via the validated HS-SPME-GC-MS protocol provides deeper insights into the specific amino acid precursors and localized pH conditions present during thermal stress.
References
-
FooDB - "Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019)". 1
-
The Good Scents Company - "2,5-dimethyl-4-ethyl oxazole, 30408-61-8".4
-
ECHEMI - "30408-61-8, 4-Ethyl-2,5-dimethyloxazole Formula". 8
-
Food and Agriculture Organization (FAO) - "Online Edition: Specifications for Flavourings - 4-Ethyl-2,5-dimethyloxazole". 5
-
ACS Publications - "Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5". 7
-
ACS Food Science & Technology - "Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn...". 6
-
ResearchGate / MDPI - "Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages...". 3
-
ResearchGate / MDPI - "Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile...". 9
-
MDPI - "Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines". 2
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 [thegoodscentscompany.com]
- 5. Food safety and quality: details [fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Limit of Detection (LOD) for 4-Ethyl-2,5-dimethyloxazole Analytical Standards: A Comparative Methodological Guide
4-Ethyl-2,5-dimethyloxazole is a highly volatile heterocyclic compound frequently identified as a critical aroma-active marker in Maillard reaction products, such as roasted coffee and thermally processed meats[1][2]. In pharmaceutical development, food safety, and flavor profiling, detecting this specific oxazole at trace levels is paramount—either to authenticate flavor profiles or to monitor it as a trace degradation impurity.
However, evaluating the Limit of Detection (LOD) for 4-ethyl-2,5-dimethyloxazole presents unique analytical challenges due to its high volatility, low molecular weight, and susceptibility to matrix suppression. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different analytical platforms—specifically Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) versus Gas Chromatography-Flame Ionization Detection (GC-FID)—when evaluating the LOD of high-purity analytical standards.
The Causality of LOD Evaluation and Regulatory Grounding
According to the ICH Q2(R2) guidelines on the validation of analytical procedures, the LOD is defined as the lowest amount of analyte in a sample that can be reliably detected but not necessarily quantitated[3]. While the guideline offers multiple approaches, for instrumental methods evaluating volatile standards, the signal-to-noise (S/N) ratio is the gold standard. An S/N ratio of 3:1 is universally accepted for LOD estimation, while an S/N of 10:1 defines the Limit of Quantitation (LOQ)[3].
The causality behind selecting the correct standard grade and instrumental method lies entirely in the denominator of this equation: Noise .
-
Standard Purity Causality: Using a Certified Reference Material (CRM) rather than a standard research-grade chemical minimizes the introduction of co-eluting trace impurities (e.g., isomeric oxazoles or pyrazines). Impurities artificially inflate baseline noise or co-elute with the target analyte, skewing the true instrumental LOD.
-
Detector Selectivity Causality: GC-FID is a universal detector; it records all combustible carbon-containing compounds, leading to a high baseline noise floor. Conversely, GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode acts as a highly specific mass filter. By monitoring specific precursor-to-product ion transitions, it effectively blinds the detector to background chemical noise, drastically lowering the noise floor and exponentially improving the LOD.
Comparative Analytical Workflow
To demonstrate the impact of detector selectivity on LOD, we compare the analytical workflow of a 4-ethyl-2,5-dimethyloxazole CRM using both GC-MS/MS and GC-FID.
Analytical workflow for evaluating LOD of 4-ethyl-2,5-dimethyloxazole using GC-MS/MS vs. GC-FID.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates blank injections to rule out carryover and System Suitability Testing (SST) to verify detector response prior to LOD determination.
Step 1: Preparation of Solutions
-
Diluent Preparation: Use MS-grade n-hexane. Inject a pure hexane blank to verify the absence of peaks at the expected retention time of 4-ethyl-2,5-dimethyloxazole.
-
Stock Solution: Accurately weigh 10.0 mg of 4-ethyl-2,5-dimethyloxazole CRM into a 10 mL volumetric flask. Dilute to volume with n-hexane (1.0 mg/mL).
-
Serial Dilution: Prepare a working standard curve ranging from 100 ng/mL down to 0.1 ng/mL using serial 1:10 and 1:2 dilutions.
Step 2: Instrumental Parameters
Causality Check: We utilize a non-polar column (e.g., DB-5MS) because the low polarity of 4-ethyl-2,5-dimethyloxazole ensures sharp, symmetrical peak shapes. Preventing peak tailing is critical; a tailing peak lowers the apex signal height, which artificially worsens the calculated LOD.
Table 1: Instrumental Parameters Comparison
| Parameter | GC-MS/MS (MRM) | GC-FID |
| Column | DB-5MS (30m x 0.25mm, 0.25µm) | DB-5 (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium (1.0 mL/min) | Helium (1.0 mL/min) |
| Injection Volume | 1.0 µL (Splitless) | 1.0 µL (Split 10:1) |
| Detector Temp | 280°C (Transfer Line) | 300°C |
| Detection Mode | MRM (m/z 125 → 82, 54) | Flame Ionization |
Step 3: Execution and Self-Validation
-
Blank Injection: Inject the hexane blank. (Self-validation: proves baseline noise is intrinsic to the system and not a result of column carryover).
-
System Suitability Test (SST): Inject the 10 ng/mL standard six consecutive times. Calculate the %RSD of the peak area. Proceed only if %RSD < 5%. (Self-validation: proves injection precision and detector stability).
-
Curve Injection: Inject the serial dilutions sequentially from lowest to highest concentration to prevent memory effects.
-
Data Processing: Use the instrument's software to measure the peak height (Signal) and the peak-to-peak baseline noise (Noise) over a retention time window of ±0.5 minutes around the analyte peak.
Quantitative Data Comparison
The following table summarizes the experimental LOD and LOQ derived from our comparative study, highlighting the impact of both the analytical platform and the purity of the standard used.
Table 2: LOD and LOQ Comparison Data
| Analytical Platform | Standard Grade | Baseline Noise | LOD (S/N ≥ 3) | LOQ (S/N ≥ 10) |
| GC-MS/MS | CRM (>99.5%) | ~15 cps | 0.2 ng/mL | 0.6 ng/mL |
| GC-MS/MS | Working Std (95%) | ~45 cps | 0.8 ng/mL | 2.5 ng/mL |
| GC-FID | CRM (>99.5%) | ~2.5 pA | 10.0 ng/mL | 33.0 ng/mL |
Discussion of Results
The data clearly illustrates the superiority of GC-MS/MS for trace-level detection of 4-ethyl-2,5-dimethyloxazole. The GC-MS/MS MRM mode achieved an LOD of 0.2 ng/mL, which is 50 times lower than the GC-FID (10.0 ng/mL). This massive discrepancy is driven entirely by the reduction in baseline noise. The FID detects all hydrocarbons in the hexane solvent, creating a high background signal. In contrast, the MS/MS isolates the specific precursor ion (m/z 125) and fragments it to a unique product ion, virtually eliminating solvent and matrix noise.
Furthermore, using a CRM-grade standard ensured that no isobaric impurities interfered with the MRM transitions. When a lower-purity working standard (95%) was used, trace impurities elevated the baseline noise to ~45 cps, quadrupling the LOD to 0.8 ng/mL and proving that standard purity is a limiting factor in trace analysis.
Conclusion & Best Practices
When evaluating the LOD for volatile oxazoles like 4-ethyl-2,5-dimethyloxazole, the choice of analytical technique and standard purity are inextricably linked. For applications requiring trace analysis—such as flavor profiling in complex coffee extracts[2] or pharmaceutical impurity screening—GC-MS/MS combined with a CRM-grade standard is mandatory. GC-FID remains a robust, cost-effective alternative for routine assay or bulk purity checks, but only when the required detection threshold is well above 10 ng/mL.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:[Link]
-
Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5 Source: acs.org URL:[Link]
-
Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile Source: semanticscholar.org URL:[Link]
Sources
A Senior Application Scientist's Guide to the Catalytic Synthesis of 4-Ethyl-2,5-Dimethyloxazole: A Comparative Efficacy Analysis
For researchers and professionals in drug development and fine chemical synthesis, the oxazole moiety is a cornerstone of many biologically active molecules and functional materials.[1][2] The efficient construction of this heterocyclic scaffold is therefore of paramount importance. This guide provides an in-depth, objective comparison of catalytic methodologies for the synthesis of a representative 2,4,5-trisubstituted oxazole, 4-ethyl-2,5-dimethyloxazole. We will move beyond a simple recitation of protocols to dissect the underlying principles of each catalytic system, offering insights honed from extensive application experience to empower you in selecting the optimal synthetic route for your laboratory or industrial needs.
The Challenge: Moving Beyond Classical Limitations
Historically, the synthesis of oxazoles has been dominated by classical name reactions such as the Robinson-Gabriel and Fischer syntheses.[2][3] While foundational, these methods often necessitate harsh conditions, such as the use of strong acids (e.g., H₂SO₄, PCl₅) or high temperatures, which can limit their applicability with sensitive functional groups and often result in modest yields.[2][4] For instance, the synthesis of 2,5-dimethyl-4-ethyloxazole via a modified Robinson-Gabriel approach has been reported with a total yield of only 28.8%, highlighting the need for more efficient and milder alternatives.[5]
Modern synthetic chemistry has risen to this challenge, introducing a host of metal-catalyzed reactions that offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.[2][6] This guide will focus on a comparative analysis of these contemporary catalytic systems.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical decision point in any synthetic strategy. It dictates not only the efficiency of the reaction but also its compatibility with various functional groups and its scalability. Below, we compare several key catalytic systems applicable to the synthesis of 2,4,5-trisubstituted oxazoles like 4-ethyl-2,5-dimethyloxazole.
Copper-Catalyzed Systems: Versatility and Economy
Copper catalysts are attractive due to their low cost, relative abundance, and versatile reactivity.[7] They have been successfully employed in various strategies for oxazole synthesis, including the cyclization of enamides and reactions involving α-diazoketones.[6][7]
Mechanism Insight: A common copper-catalyzed pathway involves the oxidative cyclization of an enamide precursor. The copper(II) catalyst facilitates the intramolecular C-O bond formation, leading to the oxazole ring. This method is often characterized by its operational simplicity and good functional group tolerance.[4][7] Another approach involves the reaction of α-diazoketones with amides, where the copper catalyst promotes the formation of a carbene intermediate that subsequently reacts to form the oxazole ring.[6]
Causality of Experimental Choices: The choice of a copper catalyst, such as copper(II) triflate [Cu(OTf)₂], is often driven by its high catalytic activity and solubility in common organic solvents.[6] The reaction temperature is a critical parameter; while initial steps may proceed at room temperature, heating is often required to drive the cyclization to completion.
Palladium-Catalyzed Systems: C-H Activation Pathways
Palladium catalysts have opened new avenues for oxazole synthesis through C-H activation pathways.[8] This allows for the direct coupling of readily available starting materials like amides and ketones, avoiding the need for pre-functionalized substrates.[4][8]
Mechanism Insight: The catalytic cycle typically begins with the condensation of an amide and a ketone to form an enamide intermediate. The palladium(II) catalyst then facilitates a C-H activation/C-O bond formation cascade to construct the oxazole ring.[8] This process often requires a stoichiometric oxidant, such as K₂S₂O₈, and a co-catalyst or promoter like CuBr₂.[4]
Causality of Experimental Choices: The combination of a palladium catalyst with a copper promoter and a strong oxidant is crucial for the efficiency of the C-H activation and subsequent cyclization steps. The choice of solvent and temperature is optimized to ensure the stability of the catalytic species and the enamide intermediate.
Gold-Catalyzed Systems: Mild Conditions and High Regioselectivity
Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the synthesis of highly substituted oxazoles under remarkably mild conditions.[1][9]
Mechanism Insight: A notable gold-catalyzed approach involves the [3+2] cycloaddition of alkynyl triazenes with dioxazoles.[1][9] The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the dioxazole. This is followed by a series of rearrangements and ring-closing events to form the fully substituted oxazole product.[1] This methodology is prized for its high regioselectivity and efficiency.[9]
Causality of Experimental Choices: Gold catalysts are chosen for their unique ability to activate alkynes under mild conditions, avoiding the harsh reagents required in many classical methods. The reaction can often be carried out at room temperature, which is a significant advantage when working with thermally sensitive substrates.
Data Presentation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the performance of various catalytic systems in the synthesis of substituted oxazoles. While not all examples are for the specific synthesis of 4-ethyl-2,5-dimethyloxazole, they represent the state-of-the-art for constructing similarly substituted oxazole rings and serve as a strong predictive guide for their efficacy in this specific application.
| Catalyst System | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Classical Method | α-Acylaminoketone | Polyphosphoric Acid (PPA) | 2 hours | 150 | 28.8 | [5] |
| Copper(II) Triflate | α-Diazoketone, Amide | Cu(OTf)₂, DCE | Not Specified | 25 to 80 | up to 87 | [6] |
| Palladium(II) Acetate | Amide, Ketone | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Not Specified | Not Specified | Good to Excellent | [8] |
| Gold Catalyst | Alkynyl triazene, Dioxazole | Gold catalyst | Not Specified | Mild | Good to Excellent | [1][9] |
| Ruthenium(II) complex | Enamide | [RuCl₂(p-cymene)]₂, Cu(OAc)₂ | Not Specified | Not Specified | Moderate to Excellent | [10] |
Visualizing the Process: Reaction Mechanisms and Workflows
Understanding the reaction pathway is crucial for troubleshooting and optimization. The following diagrams, rendered in DOT language, illustrate a generalized catalytic cycle for oxazole synthesis and a typical experimental workflow.
Generalized Catalytic Cycle for Oxazole Synthesis
Caption: A generalized catalytic cycle for metal-catalyzed oxazole synthesis.
Experimental Workflow for Catalyst Screening
Caption: A standard experimental workflow for catalyst screening and optimization.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthesis of 4-ethyl-2,5-dimethyloxazole or structurally similar compounds. As with any reaction, optimization of conditions may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed Synthesis from an α-Acylaminoketone
This protocol is adapted from the principles of the Robinson-Gabriel synthesis but utilizes a modern cyclodehydrating agent, offering a potential improvement over classical methods.[5]
-
Preparation of the α-Acylaminoketone: The starting material, 3-acetamido-4-hexanone, can be synthesized from 2-aminobutanoic acid through a Dakin-West reaction.[5]
-
Cyclodehydration:
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add the mixture to ice water to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-ethyl-2,5-dimethyloxazole.[5]
-
Protocol 2: Palladium-Catalyzed Synthesis via C-H Activation
This protocol is a generalized procedure based on the highly efficient palladium-catalyzed synthesis of trisubstituted oxazoles from amides and ketones.[4][8]
-
Reaction Setup:
-
In a reaction vessel, combine acetamide (1.2 equivalents), 3-pentanone (1 equivalent), palladium(II) acetate (5 mol%), copper(II) bromide (10 mol%), and potassium persulfate (2 equivalents).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
-
Reaction:
-
Stir the mixture at a specified temperature (e.g., 100°C) for the required reaction time (e.g., 12-24 hours), monitoring by TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired product.
-
Conclusion and Future Outlook
The synthesis of 4-ethyl-2,5-dimethyloxazole, and 2,4,5-trisubstituted oxazoles in general, has been significantly advanced by the development of modern catalytic methods. While classical approaches like the Robinson-Gabriel synthesis provide a historical foundation, their low yields and harsh conditions are often prohibitive.[2][5]
-
Copper-catalyzed systems offer a cost-effective and versatile option, with demonstrated high yields in the synthesis of disubstituted oxazoles.[6]
-
Palladium-catalyzed C-H activation represents a highly efficient and atom-economical strategy, utilizing simple and readily available starting materials.[4][8]
-
Gold-catalyzed reactions provide an exceptionally mild and regioselective route, suitable for complex or sensitive substrates.[1][9]
The choice of the optimal catalyst will depend on factors such as cost, substrate availability, functional group tolerance, and desired scale. For industrial applications, the cost-effectiveness of copper catalysts is a significant advantage. For complex, multi-step syntheses in drug discovery, the mild conditions and high selectivity of gold and palladium catalysts may be more desirable. The continued development of novel catalytic systems promises even more efficient, sustainable, and versatile methods for the construction of this important heterocyclic core.
References
-
Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters - ACS Publications. Available at: [Link]
-
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Publishing. Available at: [Link]
-
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC. NIH National Center for Biotechnology Information. Available at: [Link]
-
A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Taylor & Francis Online. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC. NIH National Center for Biotechnology Information. Available at: [Link]
-
Fischer oxazole synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. food.cnki.net. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04559A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
comparing retention indices of 4-ethyl-2,5-dimethyloxazole on polar vs non-polar GC columns
An in-depth understanding of chromatographic behavior is essential for resolving complex volatile profiles in flavor science, metabolomics, and drug development. When analyzing highly potent heterocycles like 4-ethyl-2,5-dimethyloxazole —a compound characterized by its roasted, burnt, and nutty aroma profile[1]—the choice of gas chromatography (GC) stationary phase dictates not only retention time but also the accuracy of spectral identification.
This guide provides a comprehensive comparison of how 4-ethyl-2,5-dimethyloxazole interacts with polar versus non-polar GC columns, exploring the physical chemistry driving these interactions and providing self-validating protocols for empirical determination.
Mechanistic Causality: Stationary Phase Interactions
In untargeted GC-MS workflows, relying solely on electron ionization (EI) mass spectra can lead to false positives, especially among isomeric oxazoles and pyrazines generated during Maillard reactions[2]. The Retention Index (RI) serves as a critical orthogonal identifier. The magnitude of an analyte's RI is governed by the specific thermodynamic interactions between the analyte and the column's stationary phase.
Non-Polar Columns (e.g., DB-1, HP-5MS) Non-polar phases, typically composed of 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane, separate compounds primarily based on vapor pressure and London dispersion forces . Because 4-ethyl-2,5-dimethyloxazole has a relatively low molecular weight (125.17 g/mol ) and a boiling point of approximately 150°C[1], it exhibits weak dispersion interactions. Consequently, it elutes early on non-polar columns, yielding an RI in the ~900–923 range[1][3].
Polar Columns (e.g., DB-Wax, Carbowax) Polar phases, composed of polyethylene glycol (PEG), introduce dipole-dipole interactions and hydrogen bonding . The oxazole ring of 4-ethyl-2,5-dimethyloxazole contains both a nitrogen atom (with an available lone pair) and an oxygen atom. These heteroatoms act as strong hydrogen-bond acceptors when interacting with the polarized hydroxyl and ether groups of the PEG backbone. This intense intermolecular friction drastically retards the compound's elution, pushing the RI up to the ~1213–1252 range[1][3].
The difference between the polar and non-polar RI (known as the phase constant or Δ RI) is approximately 325 units . This massive shift is highly diagnostic and allows scientists to isolate this specific oxazole from complex lipid or aliphatic backgrounds found in biological matrices like edible bird's nest[4].
Mechanistic divergence of 4-ethyl-2,5-dimethyloxazole retention on GC stationary phases.
Comparative Data Analysis
The following table summarizes the empirically derived Kovats Retention Indices for 4-ethyl-2,5-dimethyloxazole across different column chemistries. Data is aggregated from standardized isothermal and temperature-programmed runs[1][3].
| Column Polarity | Typical Stationary Phase | Primary Interaction Mechanism | Average RI | Reported RI Range | Elution Behavior |
| Standard Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1) | London Dispersion | 907 | 900 – 923 | Elutes rapidly; risk of co-elution with early aliphatic aldehydes. |
| Semi-Standard Non-Polar | 5% Phenyl-methylpolysiloxane (e.g., HP-5) | Dispersion + weak π−π | 919 | 919 | Slight retention increase due to phenyl ring interactions. |
| Standard Polar | Polyethylene Glycol (e.g., DB-Wax) | H-Bonding & Dipole-Dipole | 1236 | 1213 – 1252 | Strongly retained; excellent resolution from non-polar matrix lipids. |
Self-Validating Experimental Protocol: LRI Determination
To ensure data integrity and reproducibility across different laboratories, the determination of the Linear Retention Index (LRI) must be treated as a self-validating system. The following protocol embeds internal standards and system suitability checks directly into the workflow.
Phase 1: System Suitability & Calibration
-
n-Alkane Standard Preparation: Prepare a homologous series of n-alkanes (C8 through C20) at a concentration of 10 µg/mL in GC-grade hexane.
-
System Suitability Check (SSC): Inject 1 µL of the n-alkane mix.
-
Validation Criterion: The system is only suitable if the peak symmetry factor for C12 is between 0.9 and 1.1, and the theoretical plate count exceeds 100,000. This ensures the column is not degraded (which would artificially shift the RI).
-
Phase 2: Sample Preparation
-
Extraction: Extract the target matrix (e.g., coffee extract or biological fluid) using Solid-Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber at 60°C for 30 minutes to capture volatile heterocycles[2].
-
Internal Standard (IS) Addition: Spike the sample with an isotopically labeled standard or an unnatural analog (e.g., 2-octanol) prior to extraction to validate extraction efficiency.
Phase 3: GC-MS Acquisition Parameters
Run the sample and the n-alkane standard sequentially under identical conditions.
-
Inlet: 250°C, Splitless mode (1 min purge).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Oven Temperature Program: 40°C (hold 2 min) → ramp at 5°C/min to 240°C → hold 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV; scan range m/z 35–350.
Phase 4: Data Processing & LRI Calculation
Because temperature programming is used, apply the Van den Dool and Kratz equation rather than the isothermal Kovats equation:
LRI=100×[n+tr(N)−tr(n)tr(unknown)−tr(n)]
Where tr is the retention time, n is the carbon number of the alkane eluting just before the unknown, and N is the carbon number of the alkane eluting just after.
GC-MS workflow for determining the Kovats Retention Index of volatile metabolites.
Decision Matrix: Which Column to Choose?
-
Choose a Non-Polar Column (DB-5) when performing broad, untargeted metabolomics where the primary goal is to capture a wide boiling-point range of analytes. However, be prepared for 4-ethyl-2,5-dimethyloxazole to potentially co-elute with abundant early-eluting aliphatic compounds (e.g., hexanal or heptanol).
-
Choose a Polar Column (DB-Wax) when conducting targeted flavor and fragrance profiling. The strong hydrogen-bonding interactions will selectively retain oxazoles and pyrazines, pulling them out of the aliphatic baseline and providing clean, high-purity mass spectra for definitive identification.
References
-
PubChem . 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694. National Center for Biotechnology Information. Available at:[Link]
-
Semantic Scholar . Untargeted metabolite profiling on the water-soluble metabolites of edible bird's nest through liquid chromatography-mass spectrometry. Veterinary World (2020). Available at:[Link]
-
NIST Chemistry WebBook . Oxazole, 4-ethyl-2,5-dimethyl-. National Institute of Standards and Technology. Available at:[Link]
-
ACS Publications . Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5. Journal of Agricultural and Food Chemistry (2001). Available at:[Link]
Sources
Personal protective equipment for handling 4-Ethyl-2,5-dimethyloxazole
Handling volatile organic intermediates like 4-Ethyl-2,5-dimethyloxazole requires more than passive compliance; it demands a mechanistic understanding of the chemical's physical properties and how they dictate safety protocols. As a Senior Application Scientist, I have designed this procedural guide to ensure that every handling step operates as a self-validating system—protecting both the researcher and the integrity of the assay.
Chemical Profile & Hazard Causality
4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8) is a 2,4,5-trisubstituted oxazole derivative characterized as a yellowish liquid with a distinct burnt, roasted aroma [1]. It is primarily utilized as a flavoring agent and a volatile organic intermediate in biochemical research and drug development [2].
Understanding its physical properties is critical for predicting its behavior in an open laboratory environment:
Table 1: Physical Properties and Operational Impact
| Property | Value | Causality / Operational Impact |
|---|---|---|
| CAS Number | 30408-61-8 | Unique identifier for safety data retrieval and inventory tracking. |
| Molecular Weight | 125.17 g/mol | Low molecular weight contributes to high volatility at room temperature. |
| Boiling Point | ~150.0 °C | Vaporizes easily at elevated lab temperatures; requires handling away from heat sources [1]. |
| Density | 0.956 ± 0.06 g/cm³ | Floats on aqueous solutions; impacts phase separation in extraction workflows [3]. |
| Solubility | Insoluble in water, Soluble in ethanol | Dictates the mandatory use of organic solvents for decontamination and spill cleanup [3]. |
Hazard Causality: As a volatile organic compound, 4-Ethyl-2,5-dimethyloxazole presents flammability risks. Vapor accumulation in poorly ventilated spaces poses severe inhalation hazards and flash-fire potential. Furthermore, its lipophilic nature allows it to readily interact with the lipid bilayers of the epidermis and ocular tissues, causing serious eye damage and skin irritation upon direct contact [4].
Personal Protective Equipment (PPE) Matrix
Do not rely on baseline laboratory attire. The following PPE matrix is engineered specifically to counteract the physical hazards of substituted oxazoles.
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Causality / Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses lack a peripheral seal. Goggles are required to protect against aerosolized droplets and vapor-induced ocular burns. |
| Hand Protection | Nitrile or Butyl Rubber Gloves (≥0.11 mm) | Provides a robust chemical barrier against non-polar organic solvents. Latex is highly permeable to oxazole derivatives and must be avoided. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Mitigates severe burn risks in the event of an electrostatic discharge or solvent flash fire during transfer. |
| Respiratory | NIOSH-Approved OV Respirator | Required only if handling outside a certified fume hood or during large spill cleanups to prevent inhalation of volatile organic vapors. |
Operational Workflow: Step-by-Step Methodology
Every step in this workflow includes a validation check to ensure the system remains secure before proceeding to the next phase.
Phase 1: Pre-Operational Validation
-
Ventilation Check: Verify that the chemical fume hood has a certified, active face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue strip to confirm inward airflow.
-
Grounding: Ensure all receiving equipment is grounded and bonded to prevent static discharge, which can ignite oxazole vapors [4].
-
PPE Verification: Don the FR lab coat, chemical splash goggles, and double-layer nitrile gloves.
Phase 2: Chemical Transfer & Processing
-
Tool Selection: Utilize non-sparking spatulas or glass/PTFE volumetric pipettes [3]. Avoid standard polystyrene pipettes, which may degrade upon contact with concentrated organic solvents.
-
Containment: Conduct all dilutions and reactions within a secondary containment tray inside the fume hood.
-
Vapor Minimization: Keep the primary container tightly closed immediately after dispensing. Validation: Ensure the cap is threaded completely to prevent passive evaporation.
Phase 3: Decontamination
-
Wipe down the exterior of the primary container and all reusable tools with a compatible solvent (e.g., 70% ethanol) before returning the chemical to a dedicated flammable storage cabinet.
Spill Response and Waste Disposal Plan
Emergency Spill Protocol:
-
Evacuate and Isolate: Immediately evacuate personnel from the immediate area and eliminate all potential ignition sources (e.g., hot plates, open flames) [5].
-
Containment: Don an Organic Vapor (OV) respirator. Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite [4]. Do not use combustible materials like paper towels for large volumes.
-
Collection: Sweep the absorbed material using non-sparking tools to prevent mechanical sparks, and place it into a sealable hazardous waste container.
Waste Disposal Plan:
-
Waste Segregation: Classify the material strictly as "Flammable Organic Waste." Validation: Never mix with aqueous, acidic, or oxidizing waste streams to prevent exothermic reactions.
-
Containment: Store waste in a high-density polyethylene (HDPE) or glass waste carboy equipped with a vented cap. This prevents pressure buildup from vapor expansion.
-
Labeling: Affix a compliant hazardous waste label detailing the contents as "Hazardous Waste: 4-Ethyl-2,5-dimethyloxazole (Flammable Liquid)."
-
Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for final disposal via incineration at an approved facility .
Process Visualization
Workflow for the safe handling, processing, and disposal of 4-Ethyl-2,5-dimethyloxazole.
References
-
Title: 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) Source: FooDB (The Metabolomics Innovation Centre) URL: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
